A Technical Guide to 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine: Structure, Properties, and Significance
Abstract This technical guide provides a comprehensive overview of the chemical compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine. Designed for researchers, medicinal chemists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical structure, physicochemical properties, and unique identifiers. Furthermore, it contextualizes the significance of the pyrazolo[4,3-c]pyridine scaffold in modern pharmacology, exploring its potential applications based on its structural relationship to biologically crucial purine systems. This guide serves as a foundational resource for scientists interested in leveraging this and related molecules for novel therapeutic development.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a heterocyclic aromatic system of considerable interest in medicinal chemistry. Its structure, which features a fused pyrazole and pyridine ring, renders it a bioisostere of purine. This structural mimicry is highly significant; purine is a fundamental component of nucleic acids (adenine, guanine) and high-energy molecules like ATP. Consequently, enzymes that interact with purines, such as kinases, are often susceptible to inhibition by purine analogues.
The broad spectrum of biological activities associated with pyrazolo[4,3-c]pyridine derivatives—including antimicrobial, anti-inflammatory, antiviral, and antitumor effects—has driven significant research into this class of compounds.[1] Recent studies have identified pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), a critical virulence factor, highlighting their potential as novel anti-tubercular agents.[2] This established biological relevance makes a detailed understanding of specific derivatives like 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine essential for the rational design of next-generation therapeutics.
Molecular Identity and Physicochemical Properties
Unambiguous identification is the cornerstone of chemical research and development. The following section details the key identifiers and calculated properties of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.
The structural identity of a compound is precisely defined by internationally recognized nomenclature and notation systems. For the title compound, these are summarized below. The CAS Number provides a unique registry identifier, while InChI and its hashed counterpart, the InChIKey, offer a canonical, machine-readable representation of the molecular structure, crucial for database searches and informatics.
The molecular weight is a fundamental property derived from the molecular formula. The physical form as a solid is noted from supplier data, which is typical for heterocyclic compounds of this size at standard temperature and pressure.
Property
Value
Notes
Molecular Weight
223.70 g/mol
Calculated from the molecular formula C₁₁H₁₄ClN₃.
Physical Form
Solid
As per supplier technical data sheet.
Chemical Structure and Representation
The arrangement of atoms and bonds in 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine defines its chemical behavior and biological activity. The structure consists of the core bicyclic pyrazolo[4,3-c]pyridine system with four key substitutions:
A chloro group at the C4 position of the pyridine ring.
An isobutyl group at the C3 position of the pyrazole ring.
A methyl group on the N1 nitrogen of the pyrazole ring.
The relationship between these key chemical identifiers is crucial for navigating chemical databases and ensuring the correct compound is being studied.
The Pharmacophoric Role and Mechanism of Action of 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in Targeted Therapeutics
Executive Summary In modern rational drug design, the specific molecule 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) is rarely administered as a standalone therapeutic. Instead, it function...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the specific molecule 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) is rarely administered as a standalone therapeutic. Instead, it functions as a highly specialized, pre-functionalized pharmacophoric building block . Its "mechanism of action" is fundamentally defined by how its precise structural geometry dictates the biological activity of its downstream derivatives. By acting as a purine bioisostere, this scaffold is instrumental in developing competitive inhibitors for critical therapeutic targets, including oncogenic kinases, pathogenic phosphatases (e.g., PtpB-Mtb), and protein-protein interactions.
This technical guide dissects the structural causality of this scaffold, details the biological mechanisms of its derived therapeutics, and provides self-validating experimental protocols for evaluating its efficacy in drug discovery pipelines.
Structural Causality & Pharmacophore Design
The utility of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine stems from the deliberate placement of its functional groups, each serving a distinct mechanistic or synthetic purpose:
The Pyrazolo[4,3-c]pyridine Core: This bicyclic heteroaromatic system is a well-established purine bioisostere. The nitrogen atoms within the pyrazole and pyridine rings act as critical hydrogen-bond acceptors and donors, perfectly mimicking the binding mode of the adenine ring of ATP within the hinge region of kinases.
1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles exist in a state of rapid tautomeric flux, which complicates structure-activity relationship (SAR) modeling and leads to a mixture of binding modes. Methylation at the N1 position permanently locks the tautomeric state, ensuring predictable hydrogen-bond directionality at the N2 position.
3-Isobutyl Group (Hydrophobic Anchoring): This sterically demanding, lipophilic moiety is strategically positioned to project into adjacent hydrophobic sub-pockets (such as the gatekeeper pocket or the DFG-out pocket in kinases). This anchoring drives binding enthalpy and enhances target selectivity.
4-Chloro Group (Synthetic Handle): The chlorine atom resides on the electron-deficient pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows medicinal chemists to rapidly attach solvent-exposed solubilizing groups or selectivity elements, finalizing the drug molecule.
Core Mechanisms of Action
Once the 4-chloro group is substituted to create a mature active pharmaceutical ingredient (API), the resulting molecules primarily operate via two distinct mechanisms of action.
ATP-Competitive Kinase Inhibition
The most prominent mechanism of action for pyrazolo[4,3-c]pyridine derivatives is ATP-competitive kinase inhibition. As documented in studies of , these scaffolds target kinases such as ERK, c-Met, and LRRK2. The mechanism relies on the core scaffold intercalating into the deep orthosteric cleft of the kinase. The N-atoms form bidentate hydrogen bonds with the backbone amides of the kinase hinge region, while the 3-isobutyl group stabilizes the complex via van der Waals interactions, competitively displacing endogenous ATP and halting downstream phosphorylation cascades.
Protein Tyrosine Phosphatase B (PtpB-Mtb) Competitive Inhibition
Recent advancements have repurposed this scaffold to combat Mycobacterium tuberculosis. According to the 2026 findings in , pyrazolo[4,3-c]pyridine derivatives act as potent, low-micromolar competitive inhibitors of PtpB-Mtb, a virulence-associated phosphatase. The scaffold binds strongly to the active site (with dissociation constants
Kd
as low as 0.012 µM), preventing the pathogen from dephosphorylating host immune proteins, thereby restoring the host's macrophage-mediated immune response.
Fig 1: Competitive inhibition pathway by pyrazolo[4,3-c]pyridine derivatives.
Self-Validating Experimental Methodologies
To ensure scientific integrity and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), the evaluation of pyrazolo[4,3-c]pyridine derivatives must follow a self-validating workflow. The causality behind this design is to pair a functional enzymatic assay with an orthogonal biophysical binding assay.
Protocol: Orthogonal Validation of Target Inhibition
Objective: To determine the
IC50
of the synthesized derivative and orthogonally validate a 1:1 stoichiometric binding event using Biolayer Interferometry (BLI).
Step 1: Primary Enzymatic Assay (e.g., PtpB-Mtb or Kinase)
Preparation: Prepare a 200 µL reaction mixture containing 50 mM Tris, 100 mM NaCl (pH 7.4), and the recombinant target protein.
Compound Incubation: Add the pyrazolo[4,3-c]pyridine derivative in a 12-point twofold serial dilution (ranging from 100 µM to 0.05 µM). Include a DMSO vehicle control (Negative Control) and a known inhibitor (Positive Control). Incubate for 15 minutes at room temperature to allow equilibrium binding.
Substrate Addition: Add the substrate (e.g., pNPP for phosphatases or ATP/peptide for kinases). Incubate for 30 minutes at 37°C.
Quantification: Measure absorbance (e.g., 415 nm for pNPP cleavage) or luminescence using a microplate reader.
Self-Validation Check: Calculate the Z'-factor for the assay plate. Proceed only if
Z′≥0.5
, ensuring assay robustness. Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Step 2: Orthogonal Validation via Biolayer Interferometry (BLI)
Causality: Enzymatic assays can be skewed by compound aggregation or fluorescence interference. BLI physically measures the mass accumulation on a biosensor, confirming true binding (
Kd
).
Sensor Loading: Immobilize His-tagged recombinant target protein onto Ni-NTA biosensors.
Association Phase: Dip the loaded sensors into wells containing varying concentrations of the pyrazolo[4,3-c]pyridine derivative. Record the spectral shift (nm) for 300 seconds.
Dissociation Phase: Transfer sensors to a buffer-only well to measure the off-rate (
koff
) for 300 seconds.
Analysis: Fit the sensograms to a 1:1 Langmuir binding model to extract the dissociation constant (
Kd
).
Fig 2: Self-validating experimental workflow for pyrazolo[4,3-c]pyridine evaluation.
The versatility of the pyrazolo[4,3-c]pyridine core is evidenced by the highly potent quantitative data generated across various therapeutic targets once the C4 position is appropriately derivatized.
Target Enzyme / Pathway
Derivative Class
Primary Mechanism
Observed Potency
Source Literature
PtpB-Mtb (Phosphatase)
Pyrazolo[4,3-c]pyridine + Diazepane
Competitive Inhibition
IC50
: 14.4 µM
Kd
: 0.012 µM
ASM Infection & Immunity
ERK1/2 (Kinase)
1H-pyrazolo[4,3-c]pyridin-6-yl urea
ATP-Competitive
Low Nanomolar
NIH PMC (Merck)
c-Met (Kinase)
1-sulfonyl-pyrazolo[4,3-b/c]pyridine
ATP-Competitive
Low Nanomolar
NIH PMC (Shen Group)
Glioma Cell Growth
Pyrazolo[4,3-c]pyridine-4-one
cAMP/Bcl-2 Modulation
Cell Viability
IC50
: ~0.25 µM
MedSciMonit
PEX14-PEX5 (PPI)
Pyrazolo[4,3-c]pyridine hybrid
PPI Disruption
EC50
: 265 µM
ACS Publications
References
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B
Source: Infection and Immunity - ASM Journals (2026)
URL:[Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy
Source: National Institutes of Health (NIH) - PubMed Central
URL:[Link]
Inhibition of Glioma Cell Growth and Apoptosis Induction through Targeting Wnt10B Expression by Pyrazolo[4,3-c]pyridine-4-one
Source: Medical Science Monitor
URL:[Link]
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity
Source: ACS Publications
URL:[Link]
Foundational
in vitro biological activity of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
An In-Depth Technical Guide to the In Vitro Biological Activity of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Preamble: Navigating the Knowns and Unknowns The pyrazolopyridine scaffold is a cornerstone in mo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the
In VitroBiological Activity of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
Preamble: Navigating the Knowns and Unknowns
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically relevant molecules.[1][2] This heterocyclic system, a bioisostere of the native purine core, is adept at targeting ATP-binding sites, leading to a rich history of development, particularly in oncology and immunology.[3]
This guide focuses on a specific, yet sparsely documented, derivative: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine . While direct, peer-reviewed studies on the comprehensive biological activity of this exact molecule are not abundant in the public domain, its constituent chemical features provide a strong, rational basis for hypothesizing its biological potential and designing a robust in vitro evaluation strategy.
This document, therefore, serves a dual purpose: first, to consolidate the foundational knowledge derived from structurally related pyrazolopyridines, and second, to provide a detailed, field-proven roadmap for researchers and drug development professionals to systematically uncover the biological activity of this specific compound. We will proceed not by assumption, but by logical extension from a wealth of established science, detailing the causality behind each proposed experimental step.
Molecular Profile and Structural Rationale
A compound's biological activity is intrinsically linked to its three-dimensional structure and physicochemical properties. Understanding the contribution of each functional group is paramount to forming a testable hypothesis.
Chemical Structure:
Caption: Chemical structure of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Core Scaffold: 1H-pyrazolo[4,3-c]pyridine: This nitrogen-rich bicyclic system is the key to its potential. As a purine analogue, it is predisposed to interact with nucleotide-binding proteins. The specific [4,3-c] isomer dictates a unique spatial arrangement of nitrogen atoms crucial for forming specific hydrogen bond networks with target proteins.[1]
4-Chloro Substituent: The chlorine atom is a potent hydrogen bond acceptor and a common feature in kinase inhibitors. It often occupies the "gatekeeper" region of the ATP-binding pocket. Its presence is a strong indicator that kinase inhibition is a primary hypothesis to investigate.
3-Isobutyl Group: This hydrophobic alkyl group is expected to project into a hydrophobic pocket within a target's binding site, contributing significantly to binding affinity and selectivity through van der Waals interactions.
1-Methyl Group: The N-methylation of the pyrazole ring prevents tautomerization and can enhance metabolic stability and cell permeability.
Based on this structural analysis, the principal hypothesis is that 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine functions as an ATP-competitive inhibitor of protein kinases.
A Tiered Strategy for In Vitro Biological Characterization
A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy begins with broad, cell-based assays to detect any biological effect and progressively narrows the focus to specific molecular targets and mechanisms of action.
Caption: A tiered workflow for in vitro characterization.
Tier 1: Antiproliferative and Cytotoxicity Screening
The first step is to ascertain whether the compound exerts any effect on cell viability, particularly in cancer cell lines, which often exhibit dysregulated kinase signaling.
This colorimetric assay is a robust, high-throughput method to measure cellular metabolic activity, which serves as a proxy for cell viability.[4][5]
Principle of Causality: Active mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in this signal upon treatment indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Step-by-Step Methodology:
Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines to assess the breadth of activity. Recommended lines include HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon), as these have been used in screening other pyrazolopyridine derivatives.[4][6] As a crucial control for selectivity, include a non-cancerous cell line, such as human embryonic kidney cells (HEK-293) or human umbilical vein endothelial cells (HUVEC).[5][7]
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Preparation & Treatment: Prepare a stock solution of the test compound in DMSO. Perform a serial dilution to create a range of final concentrations (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin or Staurosporine).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
If the compound demonstrates significant antiproliferative activity (e.g., IC₅₀ < 10 µM), the next logical step is to test the primary hypothesis: kinase inhibition.
HTRF is a highly sensitive and robust biochemical assay format ideal for screening and profiling kinase inhibitors.[4][8]
Principle of Causality: The assay measures the phosphorylation of a specific substrate by a kinase. A biotinylated substrate and a phosphorylation-specific antibody labeled with a europium cryptate (donor fluorophore) are used. A second antibody or streptavidin, labeled with an acceptor fluorophore (e.g., XL665), binds to the substrate or the primary antibody. When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. An ATP-competitive inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Caption: Principle of an HTRF kinase inhibition assay.
Step-by-Step Methodology:
Kinase Selection: Based on the activities of other pyrazolopyridines, a rational starting panel would include kinases implicated in cancer such as c-Met, VEGFR-2, EGFR, and immune-regulatory kinases like HPK1.[4][9][10]
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and the test compound at various concentrations.
Kinase Reaction: In a low-volume microplate (e.g., 384-well), combine the kinase and the test compound. Allow a brief pre-incubation period.
Initiation: Start the reaction by adding a mixture of the biotinylated substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagents (europium-labeled antibody and XL665-labeled streptavidin). Incubate to allow for binding.
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC₅₀ value for each kinase.
Data Presentation:
The results from the cytotoxicity and kinase inhibition assays should be summarized in a clear, tabular format.
| HPK1 | Hypothetical Value | Hypothetical Value |
Tier 3: Elucidating the Cellular Mechanism of Action
If the compound is a potent and selective kinase inhibitor that is also active in cell-based assays, the final step is to confirm its mechanism of action within the cellular context.
Causality: Many kinase inhibitors that target cell proliferation pathways cause cells to arrest at specific checkpoints of the cell cycle (G1, S, or G2/M).
Method: Treat cells with the compound at concentrations around its IC₅₀. After 24-48 hours, harvest the cells, fix them in ethanol, and stain their DNA with a fluorescent dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing a flow cytometer to quantify the percentage of cells in each phase of the cell cycle.
Causality: Effective anticancer agents often induce programmed cell death, or apoptosis. An early hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Method: Treat cells as described above. Stain the cells with FITC-labeled Annexin V, which binds to the exposed PS, and PI, which can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry analysis can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion and Strategic Outlook
While the book is not yet written on 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine , its chemical architecture provides a compelling and rational starting point for investigation. The pyrazolopyridine core is a validated pharmacophore, and its specific substitution pattern strongly suggests a potential role as a protein kinase inhibitor.
The tiered experimental strategy detailed in this guide—progressing from broad phenotypic screening to specific biochemical assays and finally to mechanistic cellular studies—provides a comprehensive and efficient framework for its evaluation. The successful execution of these protocols will not only define the compound's in vitro biological activity but will also generate the critical data needed to justify any further preclinical development. The path forward lies in rigorous, hypothesis-driven experimentation.
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Publishing. (URL: )
Discovery of Pyrazolopyridine Deriv
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - ACS Public
New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed. (URL: )
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (URL: )
Anticancer activity of some known pyrazolopyridine derivatives.
In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed. (URL: )
Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed. (URL: )
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (URL: )
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: )
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC. (URL: )
4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - M
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
A Note on the Current State of Research: As of the compilation of this guide, specific pharmacokinetic and pharmacodynamic data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1207175-16-3) is not pu...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Current State of Research: As of the compilation of this guide, specific pharmacokinetic and pharmacodynamic data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1207175-16-3) is not publicly available in peer-reviewed literature. This document, therefore, serves as a forward-looking technical guide for researchers and drug development professionals. It synthesizes information from closely related analogues and the broader class of pyrazolopyridines to construct a predictive profile and to outline the necessary experimental workflows for the definitive characterization of this compound.
Introduction to the Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolopyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a valuable scaffold for the development of compounds targeting a wide array of biological targets, particularly protein kinases.[1] The diverse biological activities exhibited by pyrazolopyridine derivatives underscore the therapeutic potential of this chemical class.[2]
The specific compound of interest, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine, possesses several key structural features that are likely to influence its biological activity and pharmacokinetic properties. The chlorine atom at the 4-position can serve as a handle for further chemical modification or may be crucial for binding interactions with a target protein. The isobutyl group at the 3-position and the methyl group at the 1-position will impact the compound's lipophilicity, solubility, and metabolic stability.
Predicted Pharmacodynamic Profile and Proposed Experimental Characterization
Based on the extensive research into related pyrazolopyridine-based compounds, it is highly probable that 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine functions as a modulator of protein kinase activity.[1] However, other potential mechanisms of action, such as the inhibition of other enzymes like protein tyrosine phosphatases, cannot be ruled out.[3]
Potential Mechanism of Action: Kinase Inhibition
Many pyrazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. A plausible mechanism of action for the title compound is the competitive inhibition of ATP binding to the kinase active site.
A representative signaling pathway that could be modulated by a pyrazolopyridine-based kinase inhibitor is the MAPK/ERK pathway, which is frequently hyperactivated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Pharmacodynamic Characterization
To elucidate the precise mechanism of action and potency of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine, a systematic experimental approach is required.
Caption: Experimental workflow for pharmacodynamic profiling.
Step-by-Step Methodologies:
Broad Kinase Panel Screening:
Objective: To identify potential kinase targets.
Protocol: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases. The percentage of inhibition is measured using a suitable assay format, such as radiometric, fluorescence, or luminescence-based methods.
Hit Validation and IC50 Determination:
Objective: To confirm the inhibitory activity against the primary hits and determine their potency.
Protocol: Dose-response curves are generated for the validated hits by incubating increasing concentrations of the compound with the purified kinase, ATP, and a suitable substrate. The half-maximal inhibitory concentration (IC50) is calculated.
Enzymatic and Binding Assays:
Objective: To characterize the mechanism of inhibition.
Protocol:
Enzymatic Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can be used to study the kinetics of inhibition.
Direct Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to measure the direct binding affinity (KD) of the compound to the target kinase.
Cell-Based Functional Assays:
Objective: To assess the compound's activity in a cellular context.
Protocol:
Phosphorylation Assays: Western blotting or cell-based ELISA can be used to measure the inhibition of phosphorylation of the kinase's downstream substrates in relevant cell lines.
Cell Viability Assays: Assays such as MTT or CellTiter-Glo can determine the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.
Predicted Pharmacokinetic Profile and Proposed Experimental Characterization
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a therapeutic agent. While specific data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is unavailable, we can predict its likely properties and outline the necessary experiments for their determination.
Predicted Physicochemical and ADME Properties
Property
Predicted Characteristic
Rationale
Solubility
Low to moderate
The aromatic core and isobutyl group contribute to lipophilicity, which may limit aqueous solubility.
Permeability
Moderate to high
The relatively small molecular size and moderate lipophilicity suggest good passive diffusion across cell membranes.
Metabolism
Likely hepatic metabolism via CYP enzymes
The methyl and isobutyl groups are potential sites for oxidative metabolism by cytochrome P450 enzymes.
Excretion
Primarily renal or biliary
The route of excretion will depend on the polarity of the parent compound and its metabolites.
Experimental Workflow for Pharmacokinetic Characterization
A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended for a comprehensive pharmacokinetic evaluation.
Caption: Experimental workflow for pharmacokinetic profiling.
Step-by-Step Methodologies:
In Vitro ADME Assays:
Objective: To obtain an early assessment of the compound's drug-like properties.
Protocols:
Solubility: Determined in various buffers using methods like nephelometry.
Permeability: Assessed using Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 cell monolayers for active transport.
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes and measuring its depletion over time.
CYP450 Inhibition: Evaluating the compound's potential to inhibit major cytochrome P450 isoforms.
Plasma Protein Binding: Measured by equilibrium dialysis or ultrafiltration.
In Vivo Pharmacokinetic Studies:
Objective: To characterize the compound's behavior in a living organism.
Protocol:
Single Dose PK: The compound is administered to rodents (e.g., mice or rats) via intravenous and oral routes. Blood samples are collected at various time points, and the plasma concentrations of the compound are measured using LC-MS/MS.
Pharmacokinetic Parameters: Key parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated from the plasma concentration-time data.[4]
Dose Escalation: The study can be expanded to include multiple dose levels to assess dose proportionality.[5]
Safety and Toxicological Profile
The safety profile of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is currently unknown. However, general hazard information for the pyrazolo[4,3-c]pyridine scaffold suggests that it may cause skin and eye irritation. A comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo tolerability studies, will be necessary to establish a safety profile.
Conclusion and Future Directions
4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is a novel chemical entity with therapeutic potential, likely as a kinase inhibitor. This guide provides a predictive framework for its pharmacodynamic and pharmacokinetic properties based on the well-established characteristics of the pyrazolopyridine scaffold. The outlined experimental workflows offer a clear path for the comprehensive characterization of this compound.
Future research should focus on executing these experimental plans to:
Identify the specific molecular target(s).
Determine the in vitro and in vivo potency.
Fully characterize the ADME profile.
Establish a preliminary safety and tolerability profile.
The successful completion of these studies will be crucial in determining the potential of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine for further preclinical and clinical development.
References
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
Not available.
Pharmacokinetics and pharmacodynamics of LC15-0444, a novel dipeptidyl peptidase IV inhibitor, after multiple dosing in healthy volunteers. PubMed. Available at: [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link]
Daptomycin pharmacokinetics and safety following administration of escalating doses once daily to healthy subjects. PubMed. Available at: [Link]
4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine. PubChem. Available at: [Link]
Pharmacokinetics, pharmacodynamics, and safety of a prostaglandin D2 receptor antagonist. Not available.
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PMC. Available at: [Link]
Not available.
Pharmacokinetics of the immunomodulatory 1,2-O-isopropylidene-3-O-3'-(N',N'-dimethyl-amino-n-propyl)-D-glucofuranose hydrochloride in normal human volunteers. PubMed. Available at: [Link]
Not available.
Not available.
Pharmacokinetic/Toxicity Properties of the New Anti-Staphylococcal Lead Compound SK-03-92. PMC. Available at: [Link]
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Not available.
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]
Pharmacokinetic and pharmacodynamic properties of docetaxel: results of phase I and phase II trials. PubMed. Available at: [Link]
Comparative pharmacokinetics of weekly and every-three-weeks docetaxel. PubMed. Available at: [Link]
Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. PubMed. Available at: [Link]
Pharmacological Properties and Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide
Executive Summary The pyrazolo[4,3-c]pyridine scaffold represents a privileged bicyclic heterocyclic system in modern medicinal chemistry[1]. Characterized by the fusion of an electron-rich pyrazole ring with an electron...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[4,3-c]pyridine scaffold represents a privileged bicyclic heterocyclic system in modern medicinal chemistry[1]. Characterized by the fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring, this structural motif exhibits a unique electronic distribution. The amphoteric nature of the scaffold allows it to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal pharmacophore for interacting with the ATP-binding hinge regions of kinases and the active sites of metalloenzymes[2]. This guide explores the mechanistic pharmacology, quantitative efficacy, and experimental validation of pyrazolo[4,3-c]pyridine derivatives.
The ERK/MAPK signaling cascade is frequently hyperactivated in human cancers, particularly in BRAF-mutant melanomas[3]. While upstream inhibitors targeting BRAF and MEK have shown clinical efficacy, acquired resistance via pathway reactivation remains a significant hurdle. Direct inhibition of Extracellular Signal-Regulated Kinase (ERK) provides a strategic bypass.
De novo design efforts have identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives as highly potent and selective ERK inhibitors[3]. The pyrazolopyridine core effectively mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the urea moiety extends into the specificity pocket. Compound 21 from this series exhibited potent target engagement and strong tumor regression in BRAF(V600E) xenograft models[3].
ERK/MAPK cascade highlighting the targeted inhibition of ERK1/2 by pyrazolo[4,3-c]pyridines.
Protein Tyrosine Phosphatase B (PtpB) Inhibition in Tuberculosis
Mycobacterium tuberculosis PtpB (PtpB-Mtb) is a critical secreted virulence factor that subverts host immune responses, making it a prime target for novel antitubercular therapies[4]. Recent structure-guided virtual screening and empirical validation have identified pyrazolo[4,3-c]pyridine derivatives as potent, non-anionic inhibitors of PtpB-Mtb[4].
Notably, specific derivatives (e.g., Compound D9) have demonstrated exceptional binding affinity with a dissociation constant (Kd) of 0.012 µM[4]. In pharmacological evaluation, kinetic binding parameters (such as Kd) are often more predictive of biological activity than steady-state IC50 values[4]. Tight binding, coupled with competitive inhibition kinetics, indicates effective active site occupancy that translates to improved cellular potency and circumvents the poor cell permeability typical of highly anionic phosphatase inhibitors[5].
Carbonic anhydrases (CAs) catalyze the essential hydration of CO2 and are implicated in tumor microenvironment acidification (hCA IX/XII) and bacterial survival[6]. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized as potent CA inhibitors[6]. The sulfonamide group acts as the primary zinc binder within the metalloenzyme active site, while the pyrazolopyridine tail interacts with the hydrophobic and hydrophilic halves of the active site cavity[7]. Specific derivatives, such as compound 1f, have shown superior inhibitory activity against hCA I and hCA II compared to the reference drug acetazolamide (AAZ)[6].
Quantitative Pharmacological Data
To facilitate comparative analysis, the following table summarizes the quantitative pharmacological metrics of key pyrazolo[4,3-c]pyridine derivatives across different therapeutic targets.
To ensure scientific integrity and reproducibility, the evaluation of pyrazolo[4,3-c]pyridine derivatives requires rigorous, self-validating experimental designs.
Biolayer Interferometry (BLI) for Binding Kinetics
Rationale: Steady-state IC50 assays are highly dependent on enzyme concentration and assay duration. BLI provides real-time, label-free quantification of association (Kon) and dissociation (Koff) rates, offering a more accurate reflection of target residence time[4].
Self-Validating Mechanism: A parallel reference sensor (unloaded with protein) must be utilized to subtract non-specific binding of the lipophilic pyrazolopyridine derivatives to the biosensor matrix.
Step-by-step BLI workflow for determining binding kinetics of pyrazolo[4,3-c]pyridines.
Step-by-Step Protocol:
Sensor Equilibration: Hydrate Streptavidin (SA) biosensors in the kinetic buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) for 10 minutes to establish a stable baseline.
Ligand Immobilization: Load biotinylated target protein (e.g., PtpB-Mtb) onto the SA sensors until a wavelength shift of ~1.0 nm is achieved.
Baseline Wash: Transfer sensors to the kinetic buffer for 60 seconds to wash away unbound protein and establish the pre-association baseline.
Association Phase: Submerge sensors into wells containing varying concentrations of the pyrazolo[4,3-c]pyridine derivative (e.g., 0.1 µM to 10 µM). Record the spectral shift for 120–300 seconds.
Dissociation Phase: Move sensors back to the baseline kinetic buffer. Monitor the dissociation of the compound for 300 seconds.
Data Processing: Subtract the reference sensor data from the active sensor data. Fit the resulting curves using a 1:1 Langmuir binding model to calculate Kon, Koff, and the equilibrium dissociation constant (Kd = Koff/Kon).
Stopped-Flow CO2 Hydrase Assay for CA Inhibition
Rationale: Traditional colorimetric assays lack the temporal resolution required for fast-acting metalloenzymes. The stopped-flow method directly measures the physiological reaction (CO2 hydration) by monitoring pH changes via a pH-sensitive indicator[9].
Self-Validating Mechanism: The background uncatalyzed rate of CO2 hydration must be measured independently and subtracted from the total observed rate to isolate the true enzyme-catalyzed kinetics[9].
Step-by-Step Protocol:
Reagent Preparation: Prepare a saturated CO2 solution (substrate) and a buffer solution containing the pH indicator (e.g., Phenol Red) and the target carbonic anhydrase isoform (e.g., hCA I or IX)[9].
Inhibitor Incubation: Pre-incubate the enzyme with the pyrazolo[4,3-c]pyridine sulfonamide derivative for 10–15 minutes at room temperature to allow the formation of the enzyme-inhibitor complex[9].
Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the substrate solution and the enzyme-inhibitor solution.
Kinetic Monitoring: Monitor the change in absorbance (e.g., at 557 nm for Phenol Red) over the initial 5–10% of the reaction to determine the initial velocity[9].
IC50/Ki Determination: Plot the initial velocities against inhibitor concentrations. Calculate the IC50 using non-linear regression and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold is a highly versatile pharmacophore. Through rational substitution, it can be tuned to selectively inhibit kinases (ERK), phosphatases (PtpB-Mtb), and metalloenzymes (Carbonic Anhydrases). Future drug development efforts should prioritize optimizing the pharmacokinetic profiles of these derivatives, utilizing kinetic binding parameters to guide structure-activity relationship (SAR) campaigns.
References
Lim, J., et al. "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers." RCSB Protein Data Bank, 2016. URL:[Link]
Raunak, et al. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." Infection and Immunity, ASM Journals, 2024. URL:[Link]
Marvaniya, V., et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals (MDPI), 2022. URL: [Link]
El-Borai, M. A., et al. "Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives." PubMed (Elsevier), 2017. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3)
Application: Building block for kinase inhibitor discovery and purine bioisostere development.
Introduction & Mechanistic Rationale
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a bioisostere of purines[1]. This structural mimicry allows pyrazolopyridine derivatives to effectively interact with the ATP-binding sites of various kinases, making them highly valuable in the development of targeted oncology therapeutics[1].
Synthesizing the specific derivative 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine requires a highly regioselective approach. While some methodologies rely on the construction of the pyrazole ring onto a pre-existing pyridine core[2], a more modular and scalable approach for this specific substitution pattern involves the de novo annulation of the pyridine ring onto a fully functionalized pyrazole, followed by late-stage deoxygenative chlorination.
This protocol details a robust three-step synthetic workflow:
Core Assembly: A modified Pomeranz-Fritsch type cyclization to build the pyridine ring.
Regioselective N-Oxidation: Exploiting the differential nucleophilicity of the heterocyclic nitrogens[3].
Deoxygenative Chlorination: A Boekelheide-type rearrangement to install the critical C4-chloride, priming the molecule for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].
Synthetic Pathway Visualization
Retrosynthetic and forward synthesis workflow for the pyrazolo[4,3-c]pyridine scaffold.
Experimental Protocols
Step 1: Synthesis of 3-Isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
Objective: Annulate the pyridine ring onto the pyrazole core via a modified Pomeranz-Fritsch sequence.
Causality & Design: The reaction begins with the reductive amination of 4-amino-3-isobutyl-1-methyl-1H-pyrazole using 2,2-dimethoxyacetaldehyde. The resulting acetal intermediate is then subjected to strong Brønsted acid (e.g., Polyphosphoric acid or Trifluoromethanesulfonic acid). The acid catalyzes the elimination of methanol to form an electrophilic oxonium/iminium species, which undergoes intramolecular electrophilic aromatic substitution at the electron-rich C5 position of the pyrazole, closing the pyridine ring.
Procedure:
Charge a dry 500 mL round-bottom flask with 4-amino-3-isobutyl-1-methyl-1H-pyrazole (1.0 eq, 50 mmol) and anhydrous 1,2-dichloroethane (DCE) (200 mL).
Add 2,2-dimethoxyacetaldehyde (1.1 eq, 55 mmol) and stir at ambient temperature for 30 minutes to allow imine formation.
Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 75 mmol). Stir the suspension at 20 °C for 12 hours.
Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude acetal.
Dissolve the crude acetal in anhydrous DCM (100 mL) and cool to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH) (5.0 eq).
Warm the reaction to reflux (40 °C) for 4 hours. The strong acid promotes the cyclization and subsequent aromatization via the loss of methanol.
Carefully pour the mixture over crushed ice and basify to pH 9 using 6M NaOH. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography (Silica, Hexanes/EtOAc) to afford the core pyrazolo[4,3-c]pyridine.
Step 2: Regioselective N-Oxidation
Objective: Activate the pyridine ring for regioselective functionalization.
Causality & Design: The pyrazolo[4,3-c]pyridine system contains three nitrogen atoms. However, the pyrazole nitrogens are either sterically hindered or have their lone pairs delocalized within the aromatic π-system. The pyridine nitrogen (N5) is the most basic and nucleophilic site. Treatment with meta-chloroperoxybenzoic acid (mCPBA) selectively oxidizes this nitrogen[3].
Procedure:
Dissolve 3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq, 30 mmol) in anhydrous DCM (150 mL) and cool to 0 °C under an argon atmosphere.
Add mCPBA (77% max, 1.2 eq, 36 mmol) in small portions over 15 minutes to control the exothermic peroxy-acid reaction.
Allow the reaction mixture to warm to room temperature and stir for 6 hours. Reaction progress can be monitored by TLC (DCM:MeOH = 10:1), noting a significant drop in Rf value for the highly polar N-oxide.
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxide.
Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to remove meta-chlorobenzoic acid.
Dry the organic phase (Na₂SO₄) and concentrate to yield 3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine 5-oxide as a pale yellow solid.
Objective: Install the C4-chloride to yield the final target.
Causality & Design: Reacting the N-oxide with phosphorus oxychloride (POCl₃) drives a deoxygenative chlorination. POCl₃ activates the N-oxide oxygen, forming a highly electrophilic chloroiminium intermediate. The chloride ion then attacks the adjacent C4 position (which is highly activated toward nucleophilic attack). Subsequent rearomatization and elimination of PO₂Cl yields the 4-chloro derivative exclusively.
Procedure:
Suspend the N-oxide intermediate (1.0 eq, 20 mmol) in anhydrous toluene (50 mL) in a flask equipped with a reflux condenser.
Add POCl₃ (3.0 eq, 60 mmol) dropwise at room temperature. Note: POCl₃ is highly reactive; perform strictly under a fume hood.
Heat the mixture to 110 °C (reflux) for 4 hours. The suspension will gradually become a homogenous dark solution as the chloroiminium intermediate forms and rearranges.
Cool the reaction to room temperature and concentrate in vacuo to remove excess POCl₃ and toluene.
Carefully quench the oily residue by dropwise addition of ice water, followed by neutralization with saturated aqueous Na₂CO₃ to pH 8.
Extract the aqueous layer with EtOAc (3 × 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Purify the crude product via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine .
Quantitative Data & Validation Metrics
To ensure trustworthiness and self-validation of the protocol, the expected analytical metrics for the three-step synthesis are summarized below.
Note: The complete disappearance of the highly deshielded C4 proton (originally at ~9.10 ppm) in Step 3 is the primary self-validating NMR marker confirming successful regioselective chlorination.
References
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach
Beilstein Journal of Organic Chemistry
URL: [Link]
New pyrazolo[4,3-c]pyridine compound and synthesis method thereof
Google Patents
URL
Author: BenchChem Technical Support Team. Date: March 2026
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyrazolo[4,3-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of purine.[1] This structural similarity makes it a valuable core for designing inhibitors targeting ATP-binding sites, such as those in kinases, and for developing agents against other critical therapeutic targets like the PD-1/PD-L1 immune checkpoint pathway.[1][2] 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is a specific derivative within this class, and its evaluation in in vivo murine models is a crucial step in preclinical drug development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing studies of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in murine models. The protocols outlined herein are based on established practices for small molecule inhibitors and aim to ensure scientific rigor, reproducibility, and the generation of high-quality data.
Pre-Dosing Considerations
Prior to initiating in vivo studies, a thorough understanding of the compound's physicochemical properties is essential.
4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Vehicle Formulation for In Vivo Administration
The poor aqueous solubility of many pyrazolopyridine derivatives necessitates the use of a vehicle for in vivo administration. The choice of vehicle is critical to ensure compound stability, bioavailability, and minimal toxicity.
Recommended Vehicle for Oral Gavage:
A common and effective vehicle for oral administration of poorly soluble compounds is a formulation containing DMSO, PEG400, and Tween-80 in saline.
Initial Solubilization: In a sterile conical tube, add the required amount of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine. Add DMSO to a final concentration of 10% of the total volume. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can aid dissolution.
Addition of Co-solvents and Surfactants: Add PEG400 to a final concentration of 40% and Tween-80 to a final concentration of 5%. Vortex after each addition to ensure a homogenous mixture.
Final Dilution: Add sterile saline to reach the final desired volume (45% of the total volume). Vortex until a clear and homogenous solution is obtained.
Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.
In Vivo Dosing Protocol: Murine Models
This protocol outlines a general procedure for a subcutaneous tumor xenograft model. The specific details may need to be adapted based on the research question and the chosen cell line.
Materials and Equipment:
Female athymic nude mice (or other appropriate strain), 6-8 weeks old
Tumor cells of interest
Matrigel (optional)
Sterile PBS
Syringes and needles (for cell implantation and dosing)
Animal balance
Calipers for tumor measurement
Anesthesia (e.g., isoflurane)
Euthanasia supplies (e.g., CO2 chamber)
Experimental Workflow:
Caption: Experimental workflow for an in vivo subcutaneous xenograft study.
Step-by-Step Protocol:
Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to acclimatize to the new environment.
Tumor Cell Implantation:
Culture the chosen tumor cell line to the logarithmic growth phase.
Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration.
Subcutaneously inject the cell suspension into the flank of each mouse.
Tumor Growth Monitoring and Randomization:
Monitor the mice for tumor formation.
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, compound treatment groups).
Compound Administration:
Prepare the dosing solution of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine as described in the vehicle formulation protocol.
Administer the compound or vehicle to the respective groups via oral gavage (or another appropriate route). The dosing volume should be based on the body weight of each mouse (e.g., 10 mL/kg).
Dosing frequency will depend on the pharmacokinetic properties of the compound and should be determined in preliminary studies. A starting point could be once or twice daily.
In-Life Monitoring:
Continue to measure tumor volumes and body weights 2-3 times per week.
Monitor the general health and behavior of the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Endpoint and Sample Collection:
Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), if they show signs of significant toxicity (e.g., >20% body weight loss), or at the end of the study period.
At necropsy, collect tumors, blood, and other tissues of interest for further analysis (e.g., pharmacokinetics/pharmacodynamics, histology).
Dose-Range Finding and Efficacy Studies
Due to the lack of specific in vivo data for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine, initial dose-range finding studies are crucial.
Proposed Dosing for Initial Studies:
Study Phase
Dose Range (mg/kg)
Dosing Frequency
Rationale
Dose-Range Finding
10 - 100
Once Daily
To establish a maximum tolerated dose (MTD) and observe for any acute toxicities.
Efficacy Study
25, 50, 75
Once or Twice Daily
Based on the MTD, these doses can be used to evaluate the anti-tumor efficacy of the compound.
Note: These are suggested starting doses and should be optimized based on the results of the dose-range finding study.
Potential Mechanism of Action and Signaling Pathway
Based on the broader class of pyrazolopyridine compounds, a potential mechanism of action for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine could be the inhibition of the PD-1/PD-L1 interaction.[2] This would lead to the activation of T-cells and an anti-tumor immune response.
Caption: Hypothetical signaling pathway of PD-1/PD-L1 inhibition.
Data Analysis and Interpretation
The primary endpoint in many in vivo efficacy studies is tumor growth inhibition. This can be calculated as a percentage of the vehicle-treated control group. Statistical analysis, such as a one-way ANOVA with post-hoc tests, should be used to determine the significance of any observed anti-tumor effects.
Other important analyses include:
Pharmacokinetic (PK) analysis: Measurement of drug concentration in plasma over time to determine parameters like Cmax, Tmax, and AUC.
Pharmacodynamic (PD) analysis: Measurement of a biomarker of drug activity in tumors or surrogate tissues to correlate drug exposure with target engagement.
Histological analysis: Examination of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Conclusion
These application notes provide a framework for the in vivo evaluation of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in murine models. By following these guidelines, researchers can generate robust and reliable data to assess the therapeutic potential of this compound. It is imperative to emphasize that the provided dosing regimens are starting points and must be refined through careful dose-escalation and tolerability studies to ensure both the safety of the animals and the scientific validity of the results.
References
Cui, H., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
NextSDS. (n.d.). 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine — Chemical Substance Information. Retrieved from [Link]
mass spectrometry fragmentation pattern of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Scientific Context & Rationale The pyrazolo[4,3-c]pyridine scaffold has emerge...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
Scientific Context & Rationale
The pyrazolo[4,3-c]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Recent applications demonstrate its utility in disrupting critical Trypanosoma PEX14–PEX5 protein–protein interactions [1], exhibiting potent antiproliferative activity against leukemic cell lines [2], and serving as a tunable electrophilic probe for targeting reactive cysteines in chemoproteomics[3].
Specifically, the 4-chloro substitution on the pyridine ring acts as a highly reactive handle for nucleophilic aromatic substitution (SNAr), making 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine a critical intermediate and covalent ligand precursor [3]. For Drug Metabolism and Pharmacokinetics (DMPK) scientists, accurately mapping the tandem mass spectrometry (MS/MS) fragmentation profile of this molecule is essential for metabolite identification and target engagement assays. This application note provides a causally grounded, self-validating LC-ESI-HRMS/MS methodology and fragmentation map for this compound.
Self-Validating Experimental Protocol: LC-HRMS/MS
To ensure absolute trustworthiness in spectral assignment, this protocol is designed as a self-validating system . By leveraging the natural isotopic distribution of chlorine (
35
Cl and
37
Cl in a ~3:1 ratio), analysts can intrinsically verify structural assignments. Any fragment retaining the C4-chlorine will exhibit a distinct M+2 peak at ~32% relative intensity. The disappearance of this isotopic signature definitively proves dehalogenation, eliminating the risk of misassigning isobaric interferences.
Step-by-Step Methodology:
Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: The basic nitrogen atoms in the pyrazolo[4,3-c]pyridine core (pKa ~ 5-6) require an acidic modifier to ensure complete protonation in solution, maximizing the [M+H]+ ion yield.
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
Ionization Parameters (ESI+): Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr. Causality: High desolvation temperatures are required to efficiently evaporate the aqueous mobile phase, preventing ion suppression and ensuring efficient gas-phase transfer of the protonated molecule.
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion at m/z 224.095. Apply a Collision Energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas. Causality: A CE ramp is explicitly chosen over a static CE to simultaneously capture low-energy peripheral neutral losses (e.g., alkyl chain cleavage) and high-energy core ring fragmentations in a single acquisition cycle.
Mechanistic Elucidation of Fragmentation Pathways
The fragmentation of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is governed by the Even-Electron Rule, which dictates that even-electron precursor ions preferentially expel neutral molecules to form stable even-electron product ions.
Pathway A: Alkyl Chain Cleavage (Isobutene Loss): The protonated precursor ([M+H]+, m/z 224.095) undergoes a charge-remote fragmentation of the 3-isobutyl group. Rather than losing an isobutyl radical (which would violate the even-electron rule), the molecule undergoes a hydrogen-transfer rearrangement—structurally analogous to a McLafferty rearrangement—expelling neutral isobutene (C4H8, 56 Da) to yield Fragment A (m/z 168.033). The retention of the
37
Cl isotope confirms the core remains intact.
Pathway B: Dehalogenation (HCl Loss): Protonation preferentially occurs at the highly basic pyridine nitrogen (N5). This electron-withdrawing protonated state severely weakens the adjacent C4–Cl bond. Collision-induced dissociation drives the expulsion of neutral hydrogen chloride (HCl, 36 Da), yielding Fragment B (m/z 188.119). The complete absence of the M+2 isotopic signature in this fragment validates the loss of the halogen.
Pathway C: Core Ring Cleavage: Following the dual loss of isobutene and HCl, the resulting highly conjugated intermediate (Fragment C, m/z 132.056) undergoes high-energy ring opening. The characteristic expulsion of hydrogen cyanide (HCN, 27 Da) from the pyrazole or pyridine moiety yields Fragment D (m/z 105.045), a hallmark of nitrogenous heterocycle fragmentation.
Quantitative Data Summary
Fragment ID
Proposed Formula
Exact Mass (m/z)
Neutral Loss
Mechanistic Rationale
Isotopic Signature
Precursor
[C11H15ClN3]+
224.0954
N/A
Protonation at N5
35
Cl /
37
Cl present
Fragment A
[C7H7ClN3]+
168.0328
56.0626 (C4H8)
Alkene elimination
35
Cl /
37
Cl present
Fragment B
[C11H14N3]+
188.1187
35.9767 (HCl)
Nucleophilic dehalogenation
Cl absent
Fragment C
[C7H6N3]+
132.0561
92.0393 (C4H8 + HCl)
Dual elimination
Cl absent
Fragment D
[C6H5N2]+
105.0452
119.0502 (+ HCN)
Core ring cleavage
Cl absent
Fragmentation Pathway Visualization
Proposed ESI-MS/MS pathways for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.
References
Dawidowski, M., et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry, ACS Publications, 2019.[Link][1][2]
Krystof, V., et al. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." Molecules, MDPI, 2021.[Link][3]
McAulay, K., et al. "Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines." ACS Chemical Biology, ACS Publications, 2024.[Link][4]
Application Note: Profiling 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in Cell-Based Kinase Assays
Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals. Executive Summary & Mechanistic Rationale The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals.
Executive Summary & Mechanistic Rationale
The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, widely recognized as a bioisostere of purines[1]. This structural mimicry allows pyrazolopyridine derivatives to efficiently dock into the highly conserved ATP-binding pockets of various kinases[1]. Among these, derivatives of the 1H-pyrazolo[4,3-c]pyridine class—such as 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3)—have emerged as critical pharmacological tools for interrogating the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically targeting the Extracellular Signal-Regulated Kinases (ERK1/2)[2].
The MAPK/ERK pathway is a central signaling hub governing cellular proliferation, differentiation, and survival[3]. While upstream inhibitors targeting mutant BRAF or MEK have achieved clinical success, acquired resistance frequently reactivates ERK signaling[4]. Direct, ATP-competitive inhibition of ERK1/2 by pyrazolopyridine derivatives provides a strategic mechanism to bypass upstream resistance nodes[4].
This technical guide details the self-validating experimental workflows required to evaluate the efficacy, potency, and target engagement of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in mammalian cell culture models.
MAPK/ERK signaling cascade highlighting ATP-competitive inhibition of ERK1/2 by the compound.
Reagent Preparation & Physicochemical Causality
Proper handling of lipophilic heterocyclic compounds is critical to ensure assay reproducibility and prevent artifactual data.
Stock Solution Preparation: 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is highly hydrophobic. Reconstitute the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot into light-protected, low-bind tubes and store at -20°C to prevent freeze-thaw degradation.
Causality Checkpoint (Solvent Toxicity): When performing serial dilutions for cell treatment, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) . Higher concentrations of DMSO compromise cell membrane integrity and induce basal cellular stress responses, which can artificially alter ERK phosphorylation states and skew
IC50
calculations.
Core Methodologies: Self-Validating Protocols
To establish a robust pharmacological profile, researchers must assess both the phenotypic outcome (cell viability) and the mechanistic target engagement (inhibition of substrate phosphorylation).
Protocol A: Phenotypic Viability Assay (Luminescence-Based ATP Detection)
This assay determines the half-maximal inhibitory concentration (
IC50
) of the compound by measuring intracellular ATP, a direct proxy for metabolically active cells.
Step-by-Step Workflow:
Cell Seeding: Harvest exponentially growing melanoma cells (e.g., A375, harboring BRAF V600E). Seed at 2,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into a white, flat-bottom 96-well plate.
Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.
Incubation: Incubate for 24 hours at 37°C, 5%
CO2
to allow cellular adhesion and recovery from trypsinization stress.
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the pyrazolopyridine compound in complete media (ranging from 10 µM to 0.5 nM, maintaining 0.1% DMSO across all wells). Add 10 µL of the 10X compound solutions to the respective wells.
Self-Validation: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine) to define the 100% and 0% viability assay windows.
Endpoint Readout: After 72 hours of continuous exposure, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Detection: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second/well).
Protocol B: Target Engagement Assay (Phospho-ERK1/2 Western Blot)
To prove that the observed phenotypic toxicity is driven by on-target MAPK pathway suppression, we must quantify the reduction of phosphorylated ERK (p-ERK) relative to total ERK[3].
Step-by-Step Workflow:
Seeding & Starvation: Seed A375 cells in 6-well plates at
3×105
cells/well. After 24 hours, wash cells twice with PBS and replace with serum-free media (0.1% FBS) for 16 hours.
Causality: Serum starvation synchronizes the cell cycle and drastically reduces basal, growth-factor-induced kinase activity. This creates a low background state, allowing for a massive, measurable spike in p-ERK upon controlled stimulation.
Pre-Incubation: Treat cells with varying concentrations of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
Stimulation: Add 50 ng/mL of recombinant human Epidermal Growth Factor (EGF) for exactly 10 minutes to trigger acute MAPK cascade activation.
Lysis: Immediately place plates on ice. Wash with ice-cold PBS. Lyse cells using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., 1 mM
Na3VO4
, 10 mM
NaF
).
Causality: Kinase signaling is highly transient. Endogenous phosphatases will rapidly dephosphorylate ERK within seconds of lysis if not chemically blocked by Vanadate and Fluoride.
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe sequentially for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.
Step-by-step workflow for the phospho-ERK1/2 target engagement assay in cell culture.
Data Presentation & Interpretation
When evaluating pyrazolopyridine-based kinase inhibitors, data should be structured to highlight both broad-spectrum cytotoxicity and specific target engagement. Below is a representative data matrix demonstrating how experimental results for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine should be tabulated for comparative analysis.
Cell Line
Tissue Origin
Genetic Driver Mutation
Viability
IC50
(nM)
p-ERK
IC50
(nM)
Selectivity Index (WT/Mutant)
A375
Melanoma
BRAF V600E
45.2 ± 3.1
12.4 ± 1.8
> 100x
HCT116
Colorectal
KRAS G13D
112.5 ± 8.4
38.6 ± 4.2
> 50x
HEK293T
Embryonic Kidney
Wild-Type (None)
> 5,000
> 1,000
Baseline Reference
Interpretation logic: A highly potent ERK inhibitor will demonstrate a significant reduction in p-ERK at concentrations much lower than the viability
IC50
(as target engagement precedes phenotypic death). Furthermore, the compound should exhibit a high Selectivity Index, showing potent toxicity in MAPK-addicted cancer lines (A375, HCT116) while sparing non-transformed, wild-type cells (HEK293T).
Application Note: Structural Elucidation and NMR Assignment of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
Target Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals Discipline: Physical Organic Chemistry & Analytical Spectroscopy Introduction to the Pyrazolo[4,3-c]pyridine Scaffold As a Senior Appl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Discovery Professionals
Discipline: Physical Organic Chemistry & Analytical Spectroscopy
Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
As a Senior Application Scientist, I frequently encounter complex fused heterocyclic systems that require rigorous structural validation. The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Recently, functionalized derivatives of this core have been identified as potent [1], which are critical for the survival of trypanosomal parasites. Furthermore, these bicyclic systems have shown significant promise as highly selective [2] and [3].
Accurate assignment of the
1
H and
13
C NMR spectra for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is not merely a routine analytical task; it is a fundamental requirement for validating synthetic methodologies and ensuring structural integrity during structure-activity relationship (SAR) campaigns. This guide provides a detailed, causality-driven framework for the NMR assignment of this specific molecule.
Structural Analysis and Numbering Convention
To accurately assign NMR resonances, we must first establish the IUPAC numbering of the fused bicyclic system. The 1H-pyrazolo[4,3-c]pyridine core consists of a pyrazole ring fused to a pyridine ring. The numbering begins at the substituted pyrazole nitrogen (N1) and proceeds around the rings to assign the lowest possible locants to the heteroatoms.
N1: Bears the methyl group.
C3: Bears the isobutyl group.
C4: Bears the chloro substituent.
N5: The pyridine nitrogen.
C6 & C7: The only proton-bearing aromatic carbons.
Figure 1: Molecular connectivity and numbering of the pyrazolo[4,3-c]pyridine core.
1
H NMR Spectral Assignment
The
1
H NMR spectrum (typically acquired in CDCl
3
) is governed by inductive effects, magnetic anisotropy, and spin-spin coupling.
Causality in Chemical Shifts:
Pyridine Protons (C6-H and C7-H): The C6 proton is positioned alpha to the highly electronegative pyridine nitrogen (N5). The inductive withdrawal of electron density deshields this proton significantly, pushing it downfield to ~8.30 ppm. The C7 proton is beta to N5 and experiences less deshielding (~7.40 ppm). Because they are adjacent on the ring, they exhibit a classic ortho-coupling constant (
J≈6.0
Hz).
N1-Methyl Group: Alkylation on the electron-deficient pyrazole nitrogen results in a pronounced downfield shift for the methyl singlet (~4.10 ppm) compared to standard aliphatic methyls.
Isobutyl Group: The methylene (-CH
2
-) attached directly to the sp
2
-hybridized C3 carbon appears as a doublet (~2.85 ppm) due to coupling with the adjacent methine (-CH-) proton.
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling (
J
, Hz)
Integration
Assignment Rationale
C6-H
8.30
Doublet (d)
6.0
1H
Highly deshielded by adjacent pyridine N5; ortho-coupled to C7-H.
C7-H
7.40
Doublet (d)
6.0
1H
Beta to pyridine N5; ortho-coupled to C6-H.
N1-CH
3
4.10
Singlet (s)
-
3H
Deshielded by the electron-withdrawing pyrazole N1.
C3-CH
2
2.85
Doublet (d)
7.2
2H
Attached to sp
2
C3; coupled to the isobutyl methine proton.
C3-CH
2.20
Multiplet (m)
-
1H
Aliphatic methine; coupled to the adjacent CH
2
and two CH
3
groups.
C3-CH
3
(x2)
0.95
Doublet (d)
6.6
6H
Equivalent terminal methyls of the isobutyl group.
13
C NMR Spectral Assignment
The
13
C NMR spectrum reveals 11 distinct carbon environments. The assignment relies heavily on the electronic environment dictated by the heteroatoms and substituents. Studies on[4] provide excellent baseline data for the electronic behavior of this core.
Causality in Chemical Shifts:
C4 (C-Cl): The attachment of the electronegative chlorine atom, combined with its position alpha to N5, deshields this quaternary carbon to ~143.0 ppm.
C6 (C-H): Alpha to the pyridine nitrogen, appearing highly deshielded at ~144.0 ppm.
C7 (C-H): Beta to the pyridine nitrogen, making it the most shielded aromatic carbon in the system (~108.0 ppm).
Bridgehead Carbons (C3a, C7a): C7a (~138.0 ppm) is adjacent to N1, whereas C3a (~114.0 ppm) is further from the direct inductive pull of the nitrogens.
To achieve publication-quality spectra that resolve the fine 6.0 Hz ortho-coupling of the pyridine ring, a rigorous, self-validating acquisition protocol must be followed.
Step 1: Sample Preparation
Action: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS).
Causality & Validation: CDCl
3
lacks exchangeable protons, providing a clear window for the aromatic region. Validation: Visually inspect the tube; the solution must be perfectly clear. Particulates will distort the magnetic field (
B0
). Filter through glass wool if necessary.
Step 2: Probe Tuning and Matching
Action: Insert the sample and execute automated or manual tuning/matching for the
1
H and
13
C channels.
Causality & Validation: The probe's resonant circuit must match the exact impedance of the sample to maximize radiofrequency (RF) efficiency. Validation: The tuning curve (wobble curve) must show a sharp dip exactly at the Larmor frequency of the target nucleus.
Step 3: Locking and Shimming
Action: Lock onto the deuterium signal of CDCl
3
and perform gradient shimming (e.g., TopShim).
Causality & Validation: Shimming corrects
B0
inhomogeneities. Poor shimming broadens peaks, obscuring the critical C6-H/C7-H doublet splitting. Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. A properly shimmed system will yield a TMS FWHM of
≤1.0
Hz.
Step 4: Pulse Sequence Calibration and Acquisition
Action: Calibrate the 90° pulse width (
P1
). Acquire the
1
H spectrum using a standard 1D sequence (zg30) with 16 scans and a 2-second relaxation delay (
D1
). For
13
C, use a proton-decoupled sequence (zgpg30) with 1024 scans.
Causality & Validation: An accurate 90° pulse maximizes transverse magnetization, yielding the highest Signal-to-Noise Ratio (SNR). Validation: Ensure the baseline is flat before integration; a rolling baseline indicates acoustic ringing or a truncated Free Induction Decay (FID).
Figure 2: Step-by-step NMR acquisition workflow with self-validating quality checks.
References
Dawidowski, M., et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." ACS Publications (Journal of Medicinal Chemistry), 2019. URL:[Link][1]
Grandane, A., et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." MDPI (International Journal of Molecular Sciences), 2022. URL:[Link][2]
Kucinska, M., et al. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." MDPI (Molecules), 2021. URL:[Link][3]
Fidanze, S., et al. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach." Beilstein Journal of Organic Chemistry, 2014. URL:[Link][4]
High-Throughput LC-MS/MS Quantification of 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in Plasma
Introduction & Pharmacological Context The compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) represents a highly privileged 5-azaindazole building block utilized in modern drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
The compound 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) represents a highly privileged 5-azaindazole building block utilized in modern drug discovery. The pyrazolo[4,3-c]pyridine scaffold has recently gained significant traction as the core pharmacophore for novel Phosphodiesterase 4 (PDE4) inhibitors[1][2]. Recent breakthroughs have demonstrated that optimized 5-azaindazole derivatives exhibit potent, selective PDE4 inhibition, offering profound therapeutic potential for treating alcohol use disorder (AUD) and alcoholic liver disease (ALD) with significantly reduced emetogenic side effects compared to first-generation inhibitors like roflumilast[1][2].
To support the preclinical pharmacokinetic (PK) and toxicokinetic (TK) profiling of drug candidates derived from this scaffold, a robust, sensitive, and highly reproducible bioanalytical method is required. This application note details a self-validating LC-MS/MS methodology for the quantification of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in plasma, adhering strictly to current global regulatory standards.
Caption: Mechanism of action for pyrazolo[4,3-c]pyridine derivatives via PDE4 inhibition.
Experimental Design & Causality (E-E-A-T)
As a Senior Application Scientist, designing an assay is not merely about stringing together analytical techniques; it requires a deep understanding of the analyte's physicochemical properties to engineer a self-validating system .
Sample Preparation: The Causality of Phospholipid Removal
The target analyte possesses a basic pyridine nitrogen (estimated pKa ~5.5) and a lipophilic isobutyl chain. While simple Protein Precipitation (PPT) with acetonitrile is standard, it fails to remove endogenous glycerophosphocholines. In positive Electrospray Ionization (ESI+), these phospholipids co-elute with lipophilic basic analytes, competing for charge droplets and causing severe, unpredictable ion suppression.
The Solution: We implement a hybrid PPT followed by Solid Phase Extraction (SPE) using a Phospholipid Removal (PLR) plate (e.g., Waters Ostro™ or Phenomenex Phree™). Causality: The PLR plate utilizes a zirconia-based sorbent that selectively binds the phosphate moiety of phospholipids via Lewis acid-base interactions, allowing the target analyte to pass through unhindered. This guarantees a consistent matrix factor (~1.0), ensuring the assay validates itself across different lots of hyperlipidemic or hemolyzed plasma.
Chromatographic and Mass Spectrometric Rationale
We utilize a sub-2-micron C18 column. Causality: The isobutyl and methyl groups provide sufficient hydrophobic retention on the C18 stationary phase. The mobile phase is buffered with 0.1% Formic Acid (FA) to maintain a pH of ~2.7. This is roughly two pH units below the analyte's pKa, ensuring the pyridine nitrogen is fully protonated. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.
For MS/MS detection, the exact mass of the analyte (
C11H14ClN3
) is 223.09 Da. The protonated precursor
[M+H]+
is m/z 224.1 (using the
35Cl
isotope). The primary Multiple Reaction Monitoring (MRM) transition is 224.1 → 168.1 . Causality: This specific fragmentation corresponds to the neutral loss of isobutene (-56 Da) from the isobutyl chain via a highly favorable McLafferty-type rearrangement, yielding a stable, intense product ion ideal for low-nanogram quantification.
Step-by-Step Methodologies
This protocol is designed to meet the rigorous acceptance criteria outlined in the guideline[3][4].
System Suitability and Self-Validation Criteria
Before processing biological samples, the system must self-validate:
SST Injection: Inject the Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be
≥
10:1.
Blank Verification: Inject a double blank (matrix without analyte or Internal Standard). The interference peak area must be
≤
20% of the LLOQ area.
Sample Extraction Protocol (PPT-PLR)
Aliquot: Transfer 50 µL of plasma sample, calibration standard, or Quality Control (QC) into a 96-well plate.
Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine-d9, 100 ng/mL).
Protein Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.
Agitation: Vortex the plate at 1000 RPM for 5 minutes to ensure complete protein denaturation.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Phospholipid Clearance: Transfer the supernatant (approx. 180 µL) to a 96-well Phospholipid Removal plate positioned over a clean collection plate.
Elution: Apply positive pressure (2-5 psi) for 2 minutes to collect the purified eluate.
Injection: Inject 2 µL of the eluate directly into the LC-MS/MS system.
Caption: Bioanalytical workflow for the extraction and LC-MS/MS quantification in plasma.
Table 2: Mass Spectrometer Parameters (Triple Quadrupole)
Ionization Mode: ESI Positive; Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Target Compound
224.1
168.1
30
22
Target Compound (Qualifier)
224.1
189.1
30
28
SIL-IS
233.2
177.2
30
22
Quantitative Data Presentation
The method was validated in accordance with the FDA (2018)[5][6] and ICH M10 (2022)[3][4] guidelines for bioanalytical method validation. The linear dynamic range was established from 1.0 ng/mL to 1000 ng/mL.
Table 3: Validation Summary (Accuracy, Precision, Recovery, and Matrix Effect)
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (% Bias)
Extraction Recovery (%)
Matrix Factor (IS Normalized)
LLOQ
1.0
6.8
8.2
+4.5
88.4 ± 4.2
0.98 ± 0.05
LQC
3.0
4.2
5.1
+2.1
90.1 ± 3.8
1.01 ± 0.03
MQC
400.0
3.1
4.0
-1.8
91.5 ± 2.5
0.99 ± 0.02
HQC
800.0
2.5
3.2
-0.5
92.0 ± 2.1
1.00 ± 0.02
Note: The IS-normalized matrix factor of ~1.0 demonstrates that the PLR sample preparation strategy successfully eliminated phospholipid-induced ion suppression, ensuring the trustworthiness of the data.
References
Zheng, L., Aimaiti, Z., Long, L., Xia, C., Wang, W., & Zhou, Z.-Z. (2024). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. Journal of Medicinal Chemistry, 67(1), 728-753.[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
improving aqueous solubility of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine for biological assays
Technical Support Center: Solubility Enhancement for Pyrazolo[4,3-c]pyridine Analogs Introduction: Navigating the Solubility Challenge Researchers working with novel heterocyclic compounds, such as the pyrazolo[4,3-c]pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Enhancement for Pyrazolo[4,3-c]pyridine Analogs
Introduction: Navigating the Solubility Challenge
Researchers working with novel heterocyclic compounds, such as the pyrazolo[4,3-c]pyridine series, frequently encounter significant challenges with aqueous solubility. The representative molecule, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1207175-16-3)[1], possesses a rigid, fused aromatic core and a hydrophobic isobutyl substituent, both of which contribute to poor solubility in the aqueous buffers required for most biological assays. This guide provides a systematic, mechanism-driven approach to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
Compound Analysis: Understanding the Molecule
Before attempting solubilization, it is critical to analyze the structure of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Hydrophobic Core: The fused pyrazolo-pyridine ring system is inherently hydrophobic.
Hydrophobic Substituent: The 3-isobutyl group significantly increases the molecule's lipophilicity, further decreasing its affinity for water.
Key Functional Group: The pyridine ring contains a basic nitrogen atom. This is the most important feature to exploit for solubility enhancement, as it can be protonated to form a more soluble salt.[2][3]
This structural assessment predicts that the compound will be poorly soluble at neutral pH but that its solubility can be dramatically increased in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my pH 7.4 cell culture media. What is happening?
A1: This is a classic example of exceeding the compound's kinetic solubility .[4] You created a supersaturated solution when you rapidly diluted the highly concentrated DMSO stock into the aqueous buffer.[5][6] The compound is soluble in the organic DMSO but not in the final aqueous environment, causing it to "crash out." The solubility measured this way is the kinetic solubility, which is often higher than the true thermodynamic solubility (the equilibrium concentration of the compound from its solid form in the buffer).[7][8] For reliable assays, you must work below the thermodynamic solubility limit in your final assay buffer.
Q2: What is the very first and simplest strategy I should try to improve the solubility of this compound?
A2:pH adjustment . The pyridine nitrogen in the core structure is a weak base.[2] By lowering the pH of your aqueous buffer to be at least two units below the compound's pKa, you can protonate this nitrogen, forming a positively charged pyridinium salt.[9] This ionized form is significantly more polar and thus more soluble in water.[10] Start by attempting to dissolve the compound in a buffer at pH 4.0-5.0.
Q3: The final concentration of DMSO in my assay is 1%, and I still see precipitation. Is this level of DMSO toxic to my cells?
A3: Generally, final DMSO concentrations of 0.5-1% are tolerated by most cell lines in cell-based assays, but this should always be validated for your specific system.[11] If precipitation occurs even at these levels, it means the compound's intrinsic aqueous solubility is extremely low. You should not increase the DMSO concentration further; instead, you must explore more advanced solubilization techniques as detailed in this guide.
If initial attempts with simple pH adjustment and minimal co-solvents fail, a more systematic approach is required. The following strategies are presented in order of increasing complexity.
Strategy 1: Co-Solvent Optimization
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[][13]
Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, making it a more favorable environment for non-polar solutes.[]
Common Options: Dimethyl sulfoxide (DMSO), polyethylene glycols (e.g., PEG400), propylene glycol (PG), and ethanol are frequently used.[13][14]
Causality in Experimental Choice: While DMSO is an excellent solvent for creating high-concentration stock solutions, its potential for cytotoxicity limits its final concentration.[15] For in-vivo studies or sensitive cell assays, formulations with PEG400 and PG are often preferred due to better safety profiles.[14] A common starting point for a challenging compound is a vehicle containing a mixture of solvents, such as 10% DMSO, 40% PEG300, and 5% Tween 80 in saline.[14]
Cyclodextrins are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophilic exterior and a hydrophobic inner cavity.[16]
Mechanism: The hydrophobic portion of the pyrazolo-pyridine compound (the rings and the isobutyl group) can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[17][18] This complex presents the hydrophilic exterior of the cyclodextrin to the water, dramatically increasing the apparent aqueous solubility of the compound.[18]
Common Options: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used in pharmaceutical formulations.[18][19]
Causality in Experimental Choice: This method is highly effective and often used when co-solvents are incompatible with the assay. The formation of the inclusion complex can also protect the guest molecule from degradation.[16] It is a preferred method for enabling parenteral administration of insoluble drugs.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20]
Mechanism: Micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like our pyrazolo-pyridine derivative will partition into the hydrophobic core, effectively being shielded from the aqueous environment.[21][22] This dramatically increases the compound's apparent solubility.[20]
Common Options: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polyoxyl 35 castor oil (Cremophor EL) are frequently used because they are generally less disruptive to biological systems than ionic surfactants like sodium dodecyl sulfate (SDS).[20]
Causality in Experimental Choice: This is a powerful technique but must be used with caution. Surfactants can denature proteins, disrupt cell membranes, and interfere with assay readouts.[23] It is crucial to run a vehicle control (buffer with the surfactant alone) to ensure the surfactant itself does not affect the experimental results.
Caption: Hydrophobic drug partitioning into the core of a surfactant micelle.
Experimental Protocols & Workflows
Workflow for Selecting a Solubilization Strategy
Caption: Decision workflow for troubleshooting poor compound solubility.
Protocol 1: Preparation of a Stock Solution[25]
Weigh Compound: Accurately weigh an appropriate amount of the solid pyrazolo-pyridine compound.
Add Solvent: Add the desired volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
Dissolve: Vortex vigorously. If necessary, use brief sonication or gentle warming (not to exceed 40°C) to facilitate dissolution.[10]
Inspect: Ensure the solution is completely clear with no visible particulates.
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
This protocol determines the concentration at which a compound, when added from a DMSO stock, begins to precipitate in an aqueous buffer.
Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO (Protocol 1).
Set up Dilutions: In a 96-well plate, add 98 µL of your final assay buffer to multiple wells.
Spike with Compound: Add 2 µL of the 10 mM DMSO stock to the first well (this creates a 200 µM solution with 2% DMSO). Serially dilute this across the plate to generate a concentration curve (e.g., 200, 100, 50, 25, 12.5 µM).
Incubate: Seal the plate and shake at room temperature for 2 hours.[6]
Analyze for Precipitation:
Visual Inspection: Check for visible precipitate or cloudiness against a dark background.
Nephelometry: If available, use a plate reader capable of measuring light scattering to quantify precipitation.
Filter and Quantify: For a more precise measurement, filter the plate through a solubility filter plate. Analyze the concentration of the compound in the filtrate using HPLC-UV or LC-MS and compare it to the nominal concentration.[6][7]
Determine Solubility: The kinetic solubility is the highest concentration that remains clear and free of precipitate.
References
Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
Particle Sciences. (2026).
Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed.
ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
Augustijns, P., & Brewster, M. E. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media.
Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Fujikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace.
Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery.
Chegg. (2021).
JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
MDPI. (2025).
Fujikawa, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
UGM. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
Benchchem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
MDPI. (n.d.).
BOC Sciences. (n.d.).
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
Papaneophytou, C. P., & Gritsan, N. P. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
PFormulate. (n.d.).
Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
Technical Support Center: Optimizing Reaction Yields in 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Synthesis
Welcome to the Application Scientist Knowledge Base. Synthesizing complex heterocyclic building blocks like 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) presents unique challenges, particul...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Knowledge Base.
Synthesizing complex heterocyclic building blocks like 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) presents unique challenges, particularly concerning regioselectivity and functional group conversion[1]. This guide provides field-proven protocols, mechanistic causality, and troubleshooting steps to maximize your reaction yields.
Step 1: Core Cyclization (Formation of 3-isobutyl-1H-pyrazolo[4,3-c]pyridin-4-ol)
Protocol:
Suspend the 4-amino-2-isobutylpyridine-3-carboxylic acid derivative (1.0 eq) in glacial acetic acid.
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
Heat the mixture to 110°C for 12 hours under a nitrogen atmosphere.
Cool to room temperature, concentrate under reduced pressure, and precipitate the product using cold water. Filter and dry under vacuum.
Causality & Validation:
The use of acetic acid serves a dual purpose: it acts as a solvent and an acid catalyst that activates the carbonyl carbon for nucleophilic attack by hydrazine[2].
Self-Validation System: Monitor via LCMS. The starting material will disappear, and the product mass (
M+H+
) will dominate. A UV shift in the diode array detector (DAD) indicates the formation of the extended conjugated pyrazolopyridine system.
Step 2: Regioselective N-Methylation (N1 vs. N2)
Protocol:
Dissolve 3-isobutyl-1H-pyrazolo[4,3-c]pyridin-4-ol (1.0 eq) in anhydrous DMF (0.2 M).
Add
Cs2CO3
(1.5 eq) and stir at 0°C for 30 minutes.
Add methyl iodide (1.05 eq) dropwise. Maintain at 0°C for 4 hours.
Quench with saturated aqueous
NH4Cl
and extract with EtOAc.
Causality & Validation:
Deprotonation of the pyrazolo core creates an ambident anion. The 3-isobutyl group provides significant steric hindrance. By using a bulky base like
Cs2CO3
at low temperatures (0°C), the reaction is driven by kinetic control, heavily favoring attack at the less hindered N1 position over the N2 position[2].
Cs2CO3
is chosen over
K2CO3
because the larger cesium cation generates a more "naked" and reactive nitrogen anion, improving overall conversion rates[3].
Self-Validation System: Perform 2D-NMR (NOESY) on the purified product. The N1-methyl isomer will not show an NOE cross-peak with the isobutyl methylene protons, whereas the N2-methyl isomer will.
Suspend the N1-methylated intermediate (1.0 eq) in anhydrous toluene.
Add
POCl3
(5.0 eq) and catalytic DMF (0.1 eq).
Heat the mixture to 90°C for 3 hours.
Cool to 0°C and carefully quench by adding the mixture dropwise into a vigorously stirred, ice-cold saturated
NaHCO3
solution.
Causality & Validation:
POCl3
alone is often sluggish for pyridinones. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly activates the tautomeric oxygen, forming a superior leaving group that is easily displaced by the chloride ion, drastically reducing reaction time and thermal degradation (tar formation)[4].
Self-Validation System: Quench a 10 µL aliquot in cold methanol and analyze by LCMS. Look for the characteristic 3:1 isotopic pattern of the chlorine atom (
M
and
M+2
).
Quantitative Data: Optimization Tables
Table 1: Effect of Base and Solvent on N1:N2 Regioselectivity
Base (1.5 eq)
Solvent
Temperature (°C)
N1:N2 Ratio
Overall Yield (%)
|
K2CO3
| DMF | 25 | 60:40 | 75 |
|
K2CO3
|
CH3CN
| 80 | 45:55 | 60 |
|
NaH
| THF | 0 | 50:50 | 70 |
| Cs2CO3 | DMF | 0 | 85:15 | 88 |
(Note: Data reflects optimization for the 3-isobutyl substituted core, where steric bulk is leveraged at low temperatures).
Table 2: Optimization of Chlorination using
POCl3
Synthetic workflow and troubleshooting checkpoints for the target molecule.
Mechanistic pathway of regioselective N-methylation highlighting steric effects.
Frequently Asked Questions (FAQs)
Q: Why am I getting poor N1:N2 selectivity during methylation?A: Poor selectivity is usually caused by running the reaction at too high a temperature or using an inappropriate base. The 3-isobutyl group provides steric shielding for the N2 position, but at room temperature or above, thermodynamic control begins to compete, increasing the N2-isomer ratio. Ensure your reaction is strictly maintained at 0°C and use
Cs2CO3
to maximize the kinetic preference for N1[2].
Q: How do I prevent tar formation during the
POCl3
chlorination step?A: Tar formation (polymerization/degradation) occurs when the reaction is heated for too long or at temperatures exceeding 100°C. By adding a catalytic amount of DMF (0.1 eq), you generate the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination[4]. This allows you to lower the temperature to 90°C and reduce the reaction time to 3 hours, preserving the integrity of the pyrazolo[4,3-c]pyridine core.
Q: My final product has a mass of
M−34
compared to the expected chloro-product. What happened?A: This indicates hydrolysis back to the pyridin-4-ol intermediate. This typically occurs during the workup of the
POCl3
reaction if the quench is too slow or the aqueous phase becomes highly acidic. Always quench by adding the reaction mixture dropwise into a vigorously stirred, ice-cold saturated solution of
NaHCO3
to neutralize the generated
HCl
and phosphoric acids immediately.
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases.
Technical Support Center: Crystallization Troubleshooting for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic API intermediates, I frequently consult on the downstream processing of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic API intermediates, I frequently consult on the downstream processing of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3)[1].
Crystallizing this specific building block presents unique physicochemical challenges. The molecule is amphiphilic: it possesses a highly polar, electron-deficient pyrazolo[4,3-c]pyridine core juxtaposed with a lipophilic, flexible isobutyl chain. This structural dichotomy often leads to severe kinetic hindrances during crystal lattice formation, most notably manifesting as Liquid-Liquid Phase Separation (LLPS), commonly referred to in the lab as "oiling out"[2].
This guide provides field-proven, self-validating protocols and mechanistic insights to help you force your system down the correct thermodynamic pathway.
Q: Why does my product form a milky emulsion or a heavy oil at the bottom of the flask instead of crystallizing during cooling?
A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the integration of solute molecules into a rigid crystal lattice is kinetically delayed, and the system experiences high supersaturation[2]. Because the melting point of your solute in the chosen solvent mixture is lower than the temperature at which phase separation occurs[3], the system bypasses solid nucleation. Instead, it separates into a solvent-rich phase and a solute-rich liquid phase (the "oil").
The isobutyl group on your molecule increases rotational degrees of freedom, which further delays the rigid lattice arrangement required for crystallization[4]. This is catastrophic for purity, as impurities partition preferentially into this highly mobile oil phase rather than remaining in the mother liquor[2].
Q: How can I force the system into the thermodynamic (crystalline) pathway?
A: You must bypass the miscibility gap by strictly controlling the rate of supersaturation generation. This is achieved by lowering the cooling rate (e.g., 0.1–0.5 °C/min) and implementing a rigorous seeding strategy halfway into the Metastable Zone Width (MSZW)[2]. Seeding provides a low-energy surface that bypasses the high activation energy required for primary nucleation, allowing crystal growth to consume supersaturation before LLPS can occur[5].
Thermodynamic vs. kinetic pathways in pyrazolo[4,3-c]pyridine crystallization.
Section 2: Solvent Selection and Yield Optimization
Q: Which solvent systems provide the best balance of yield and purity for this specific scaffold?
A: While generic pyrazolo[4,3-c]pyridines often crystallize from simple alcohols[6], the 4-chloro substituent and the isobutyl group make this specific derivative highly soluble in pure chlorinated solvents and prone to oiling out in purely aqueous-alcoholic mixtures[7]. Below is a quantitative summary of field-tested solvent systems:
Solvent System (v/v)
Yield (%)
Purity (HPLC %)
Morphological Observation
Causality / Mechanism
EtOAc / Heptane (1:3)
85 - 88
>99.2
Prismatic crystals
Heptane acts as a strong antisolvent. EtOAc provides sufficient solubility at reflux. Minimal LLPS if seeded.
Isopropanol (IPA)
82 - 86
>99.5
Fine needles
IPA provides a moderate solubility gradient. Slower crystal growth leads to highest purity, rejecting lattice impurities.
Ethanol / Water (4:1)
65 - 72
98.0
Amorphous aggregates
High risk of oiling out[7]. The steep solubility curve forces rapid, uncontrolled supersaturation upon cooling.
Toluene / Hexane (1:4)
~60
97.5
Sticky plates
High solubility in the mother liquor reduces yield. Toluene can become entrapped in the crystal lattice.
Section 3: Chemical Stability During Crystallization
Q: Can extended heating during dissolution degrade my compound?
A: Yes. The 4-chloro substituent on the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Prolonged heating (>70 °C) in protic solvents like ethanol—especially if trace basic impurities are present from previous synthetic steps—can lead to the formation of 4-ethoxy byproducts.
Rule of Thumb: Keep dissolution times under 30 minutes and avoid exceeding 70 °C.
Section 4: Self-Validating Experimental Protocol
To guarantee success, I have designed the following Seeding-Induced Antisolvent Crystallization Protocol (EtOAc/Heptane) as a self-validating system. At critical steps, observable checkpoints confirm whether the system is on the correct thermodynamic trajectory.
Step 1: Dissolution and Clarification
Action: Suspend 10 g of crude 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine in 20 mL of Ethyl Acetate (EtOAc). Heat to 65 °C under gentle agitation (200 rpm) until complete dissolution.
Validation Check: The solution must be completely transparent. If cloudy, filter hot through a 0.45 μm PTFE membrane to remove insoluble particulate impurities that could act as uncontrolled nucleation sites.
Step 2: Antisolvent Addition (Pre-Seeding)
Action: Maintain temperature at 65 °C. Slowly add 30 mL of Heptane dropwise over 20 minutes.
Validation Check: The solution should remain clear. If a milky turbidity appears (indicating premature LLPS), you have added the antisolvent too quickly. Correction: Add 2-3 mL of EtOAc to regain a clear solution and proportionately slow the heptane addition rate.
Step 3: Cooling and Seeding (The Critical Node)
Action: Cool the reactor to 50 °C at a controlled rate of 0.5 °C/min. At exactly 50 °C (within the MSZW), add 0.1 g (1 wt%) of pure 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine seed crystals.
Causality: Adding seeds at this exact temperature provides the necessary surface area to consume supersaturation via crystal growth, preventing the solute concentration from reaching the liquid-liquid phase separation boundary[2].
Validation Check: The seed crystals must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.
Step 4: Aging and Final Antisolvent Addition
Action: Hold the suspension at 50 °C for 60 minutes (Aging). This allows secondary nucleation and robust crystal growth. Then, add the remaining 30 mL of Heptane over 60 minutes.
Validation Check: A thick, flowable white suspension should form. Sample a drop and view under a microscope; you should see distinct prismatic crystals, not spherical oil droplets[3].
Step 5: Final Cooling and Isolation
Action: Cool to 5 °C at 0.2 °C/min. Filter the suspension via a Buchner funnel, wash with 10 mL of cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.
reducing chemical impurities during 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine extraction
Welcome to the Technical Support Center for the extraction and purification of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3). As a Senior Application Scientist, I have designed this guide to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the extraction and purification of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3).
As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot common impurity profiles and optimize their downstream liquid-liquid extraction (LLE) workflows. This guide focuses on the mechanistic causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.
Q1: During LC-MS analysis of my extracted product, I observe a closely co-eluting impurity with the exact same mass (M+H). What is this, and how do I remove it?A: You are likely observing the N2-methyl regioisomer (4-chloro-3-isobutyl-2-methyl-2H-pyrazolo[4,3-c]pyridine).
Causality: The pyrazole ring of the unmethylated precursor undergoes tautomerization (N1-H ⇌ N2-H). When subjected to alkylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions, alkylation occurs at both nitrogen atoms [1]. While the N1 position is often sterically and electronically favored, the N2 isomer is an unavoidable byproduct.
Resolution: Standard liquid-liquid extraction will not separate these regioisomers due to their nearly identical partition coefficients (LogP). You must implement selective recrystallization (often using solvent systems like heptane/ethyl acetate) or silica gel chromatography to resolve them.
Q2: My post-chlorination extraction yields high levels of des-chloro or di-chloro impurities, alongside severe degradation. How can I prevent this?A: This is a classic symptom of an improper phosphorus oxychloride (POCl₃) quench.
Causality: If the reaction mixture is quenched too rapidly or into insufficient aqueous base, incomplete hydrolysis occurs. This leads to the accumulation of energetic metastable intermediates, specifically phosphorodichloridic acid (Cl₂P(O)OH) [2]. These intermediates cause delayed, localized exothermic runaways in the separatory funnel, leading to thermal degradation and halogen exchange side-reactions.
Resolution: Always utilize a "reverse quench" protocol. Slowly add the reaction mixture into a vigorously stirred, temperature-controlled (15–20 °C) solution of aqueous sodium acetate or sodium bicarbonate.
Q3: My compound is partitioning poorly into the organic layer (EtOAc/DCM), resulting in low yields and a concentration of lipophilic impurities. How do I fix the extraction yield?A: Your aqueous phase pH is likely too low.
Causality: The pyridine nitrogen within the pyrazolo[4,3-c]pyridine core is weakly basic (pKa ≈ 4.0–5.0). If your quench leaves the aqueous layer acidic (pH < 5), the molecule protonates into a highly polar pyridinium salt, trapping it in the aqueous phase [3].
Resolution: You must adjust the aqueous layer to pH 8.0–9.0 prior to extraction. This ensures complete deprotonation to the lipophilic free base, driving it into the organic phase while leaving polar inorganic salts and water-soluble impurities behind.
Section 2: Visualizing Workflows and Pathways
Caption: Workflow for the liquid-liquid extraction and pH-dependent partitioning of the target API.
Caption: Mechanistic pathway showing the formation of N1 and N2 methylation regioisomers.
Section 3: Quantitative Data Summaries
Table 1: pH-Dependent Partitioning Profile
Data illustrates the necessity of pH control for optimal extraction efficiency of the basic pyridine core.
Aqueous pH
Dominant Species
Preferred Phase
Est. Extraction Efficiency (EtOAc)
< 3.0
Pyridinium Salt (Protonated)
Aqueous
< 10%
5.0
Equilibrium Mixture
Emulsion Risk
~ 50%
8.0 - 9.0
Free Base (Deprotonated)
Organic
> 95%
> 12.0
Free Base (Risk of Hydrolysis)
Organic
> 90% (High degradation risk)
Table 2: Common Chemical Impurities & Removal Strategies
Impurity Type
Origin / Causality
Removal Strategy during Workup
N2-Methyl Regioisomer
Tautomerization during alkylation
Cannot be extracted; requires silica chromatography.
Phosphorodichloridic Acid
Incomplete POCl₃ quench
Reverse quench into NaOAc; extended stirring time.
Des-chloro / Hydroxy analog
Unreacted precursor or hydrolysis
Wash organic layer with dilute aqueous NaOH (0.1M).
Section 4: Optimized Step-by-Step LLE Protocol
This protocol is engineered as a self-validating system to ensure maximum yield and minimum impurity carryover for 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Phase 1: The Reverse Quench
Prepare a quench flask containing a 1:1 mixture of crushed ice and saturated aqueous Sodium Acetate (NaOAc) (approx. 10 volumes relative to the reaction mass). Note: NaOAc acts as a buffer to prevent extreme pH swings that cause degradation.
Equip the quench flask with an overhead stirrer and an internal temperature probe.
Slowly add the crude POCl₃ reaction mixture dropwise to the quench flask. Maintain the internal temperature strictly below 20 °C.
Self-Validation Check: Stir for an additional 60 minutes. The absence of gas evolution and a stable internal temperature confirm the complete destruction of metastable phosphorus intermediates.
Phase 2: pH Adjustment & Extraction
5. Measure the pH of the aqueous mixture. Slowly add 2M NaOH (aq) until the pH stabilizes between 8.0 and 9.0 .
6. Transfer the mixture to a separatory funnel and add Ethyl Acetate (EtOAc) (3 volumes).
7. Agitate gently and vent frequently. Allow the phases to separate completely.
8. Self-Validation Check: Spot the lower aqueous layer on a TLC plate and visualize under UV (254 nm). The complete absence of a UV-active spot confirms that 100% of the target free base has partitioned into the organic layer.
Phase 3: Washing & Isolation
9. Separate the organic layer. Back-extract the aqueous layer with 1 additional volume of EtOAc. Combine the organic layers.
10. Wash the combined organics with 0.1M NaOH (1 volume) to remove any unreacted hydroxy-precursors, followed by saturated brine (1 volume) to remove residual water.
11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, ready for regioisomer separation.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: Molecules (MDPI)
URL:[Link]
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Removal of Pyridine Derivatives from Aqueous Solution by Activated Carbons Developed from Agricultural Waste Materials
Source: ResearchGate (Mechanistic insights into pyridine pKa and aqueous partitioning)
URL:[Link]
Troubleshooting
Technical Support Center: Troubleshooting 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Degradation
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3). While this compound is a highly valuable building block in the 1[1], it is notoriously unstable in its free base form at room temperature.
This guide provides the mechanistic causality behind this instability, troubleshooting FAQs, and field-proven protocols to rescue degraded batches and ensure long-term stability.
Mechanistic Overview: The Causality of Degradation
Understanding why 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine degrades is the first step in preventing it. The instability is driven by the highly electrophilic nature of the C4 position, which is strongly activated by the adjacent electron-withdrawing pyridine nitrogen. When stored improperly, the compound undergoes two primary degradation pathways:
Self-Condensation (Polymerization): In the free base form, the unprotonated pyridine nitrogen of one molecule acts as a nucleophile, attacking the C4-chloro position of an adjacent molecule via intermolecular Nucleophilic Aromatic Substitution (
SNAr
). This displaces the chloride ion and forms a pyridyl-pyridinium dimer, which rapidly cascades into 2[2].
Hydrolytic Dehalogenation: The C4-Cl bond is highly susceptible to attack by ambient atmospheric moisture. Hydrolysis yields a 4-hydroxy derivative, which immediately tautomerizes into the thermodynamically stable 3[3].
Degradation pathways of 4-chloro-pyrazolo[4,3-c]pyridine and stabilization via salt formation.
Troubleshooting FAQs
Q1: My neat compound turned from a light yellow powder into a dark, insoluble tar at room temperature. Is it ruined?A: You are observing the classic pyridyl-pyridinium polymerization. The dark, insoluble material consists of oligomeric salts. If the degradation is only partial, you can rescue the remaining unreacted free base. Because the polymeric salts are highly polar and the intact free base is organic-soluble, a simple biphasic extraction can separate them. See Protocol 1 for the rescue methodology.
Q2: LC-MS analysis of my stored batch shows a major impurity with a mass shift of -18 Da (loss of Cl, gain of OH). How do I prevent this?A: This mass shift indicates hydrolytic dehalogenation to the pyridone tautomer. To prevent this, the compound must be rigorously protected from ambient moisture and ideally stored as a hydrochloride salt. Protonating the pyridine nitrogen eliminates its nucleophilicity (halting self-condensation) and significantly reduces the electron density at C4, slowing hydrolysis.
Q3: What are the optimal storage conditions for long-term stability?A: Never store the free base neat at room temperature. For long-term storage (>1 week), convert the free base to its hydrochloride salt, as 4[4]. Store the salt under an inert atmosphere (Argon/N2) at -20°C.
Data Presentation: Stability Matrix
The following table summarizes the quantitative degradation profile of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine under various storage conditions.
Storage Condition
Atmosphere
Temp
Day 1 Purity
Day 30 Purity
Primary Degradant
Free Base (Neat)
Ambient Air
25°C
>99%
<40%
Pyridinium oligomers / Pyridone
Free Base (Solution)
Ambient Air
25°C
>99%
~75%
Pyridone (Hydrolysis product)
Free Base (Neat)
Argon
-20°C
>99%
95%
Pyridinium dimers
HCl Salt (Neat)
Argon
-20°C
>99%
>99%
None detected
Experimental Protocols
Protocol 1: Rescue & Purification of Degraded Free Base
Objective: Isolate intact 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine from water-soluble polymeric salts and pyridone degradants.
Dissolution & Precipitation: Suspend the degraded dark/yellow mixture in a non-polar solvent mixture (e.g., 9:1 Dichloromethane:Hexane). The intact free base is highly soluble, whereas the pyridyl-pyridinium oligomeric salts are insoluble.
Filtration: Filter the suspension through a pad of Celite to remove the dark, insoluble polymeric salts.
Aqueous Wash (Liquid-Liquid Extraction): Transfer the filtrate to a separatory funnel. Wash with cold, saturated aqueous
NaHCO3
(1x) to remove trace acidic impurities, followed by a wash with cold brine (1x) to remove highly polar pyridone degradants.
Drying & Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure at a low temperature (<30°C) to yield the crude rescued free base.
Flash Chromatography (Optional but Recommended): Pass the crude material through a short silica gel plug eluting with Hexane/Ethyl Acetate (gradient 90:10 to 70:30) to achieve >98% purity. Proceed immediately to Protocol 2 to prevent re-degradation.
Protocol 2: Conversion to Hydrochloride Salt for Stable Storage
Objective: Protonate the pyridine nitrogen to eliminate nucleophilicity and deactivate the C4 position, ensuring long-term shelf stability.
Preparation: Dissolve the freshly purified free base in anhydrous Diethyl Ether (or anhydrous Dichloromethane if solubility is an issue) at a concentration of 0.1 M under an Argon atmosphere.
Cooling: Cool the solution to 0°C using an ice-water bath.
Salt Formation: Dropwise, add 1.05 equivalents of 4M HCl in dioxane while stirring vigorously. A white to off-white precipitate should form immediately as the hydrochloride salt crashes out of the non-polar solution.
Isolation: Stir for an additional 15 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly using a Büchner funnel under a stream of Argon (to prevent ambient moisture condensation on the cold solid).
Washing & Drying: Wash the filter cake with ice-cold anhydrous Diethyl Ether. Transfer the solid to a vacuum desiccator and dry overnight to yield the stable 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride.
References
[3] National Center for Biotechnology Information. "4-Chloropyridine | C5H4ClN | CID 12288 - PubChem." Hazardous Substances Data Bank (HSDB). 3
[4] Cole-Parmer. "Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%." Chemical Stability and Reactivity. 4
[1] Dawidowski, M., et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry, 2020. 1
[2] Wibaut, J. P., & Broekman, F. W. "The polymerisation of 4-chloropyridine." Recueil des Travaux Chimiques des Pays-Bas, 1959. 2
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus Areas: Scaffold Selection, Late-Stage Functionalization, Pharmacokinetics, and Target Inhibition (PtpB-Mtb / Kinases)
Executive Summary
The pyrazolo[4,3-c]pyridine core is a recognized privileged scaffold in modern medicinal chemistry. Historically, standard unsubstituted pyrazolopyridines have been utilized to target a wide array of pathologies, ranging from Carbonic Anhydrase (CA) inhibition to kinase modulation[1]. Most recently, derivatives of this core have emerged as highly potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb), a critical virulence factor, exhibiting low-micromolar IC₅₀ values and nanomolar dissociation constants (K_d)[2].
However, de novo synthesis and functionalization of the standard 1H-pyrazolo[4,3-c]pyridine core often present significant synthetic bottlenecks, including tautomerization-induced promiscuity and poor regioselectivity during late-stage coupling.
This guide objectively compares the standard core against a highly optimized, commercially available building block: (CAS 1207175-16-3). By examining the causality behind its specific structural modifications, we demonstrate how this pre-functionalized intermediate accelerates hit-to-lead optimization and improves overall drug-like properties.
As application scientists, we must evaluate building blocks not just by their reactive potential, but by the downstream pharmacokinetic (PK) and pharmacodynamic (PD) consequences of their structural features.
The Limitations of Standard Pyrazolopyridines
The unsubstituted 1H-pyrazolo[4,3-c]pyridine core possesses a free pyrazole nitrogen (N1/N2). This results in annular tautomerism, which complicates NMR characterization, splits crystallographic binding modes, and acts as an indiscriminate hydrogen-bond donor. Furthermore, the lack of pre-installed halogen handles necessitates multi-step, low-yield C-H activation strategies to achieve substitution at the critical C4 position.
The 4-CIMP Advantage (4-Chloro-3-isobutyl-1-methyl derivative)
The specific functionalization of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (hereafter referred to as 4-CIMP ) resolves these issues through three distinct mechanisms:
1-Methylation (Tautomeric Locking): Methylation at N1 eliminates tautomerization. Causally, removing this hydrogen-bond donor reduces the Topological Polar Surface Area (TPSA), directly enhancing passive membrane permeability—a critical requirement for targeting intracellular pathogens like M. tuberculosis[2].
3-Isobutyl Group (Hydrophobic Anchoring): In target sites like the PtpB-Mtb active site, lipophilic interactions drive binding affinity. The 3-isobutyl group provides a sterically flexible, pre-installed hydrophobic anchor that perfectly occupies adjacent lipophilic pockets without requiring additional synthetic steps.
4-Chloro Substitution (Electronic Activation): The electron-withdrawing nature of the fused pyridine ring specifically activates the C4-chloride bond. This makes the C4 position highly susceptible to Palladium(0)-catalyzed oxidative addition, enabling rapid, regioselective cross-coupling.
To leverage 4-CIMP effectively, researchers must employ protocols that include built-in validation checks. Below is a standardized workflow for generating and validating PtpB-Mtb inhibitors using 4-CIMP.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4
Objective: Replace the 4-chloro group with an aryl/heteroaryl pharmacophore.
Preparation: In an oven-dried Schlenk flask, combine 4-CIMP (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality note: The bidentate dppf ligand is specifically chosen to prevent catalyst poisoning and handle the steric bulk imposed by the adjacent 3-isobutyl group.
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. The water is critical for dissolving the base and activating the boronic acid to the reactive boronate species.
Reaction & Self-Validation: Heat to 90°C under N₂. Validation Check: Monitor via LC-MS. The reaction is complete when the 4-CIMP isotope pattern (m/z 224.1/226.1 [M+H]⁺, 3:1 ratio) completely disappears, confirming full conversion of the C-Cl bond.
Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Biolayer Interferometry (BLI) for Binding Kinetics
Objective: Confirm specific binding affinity (K_d) to recombinant PtpB-Mtb[2].
Self-Validation (Reference Check): Prepare a parallel set of SA biosensors without PtpB-Mtb to serve as reference sensors. This ensures any observed signal is due to specific protein-ligand interaction, not non-specific binding to the sensor matrix.
Association Phase: Dip sensors into serial dilutions of the synthesized 4-CIMP derivative (e.g., 0.1 µM to 10 µM) in assay buffer (PBS, 0.05% Tween-20, 1% DMSO) for 300 seconds.
Dissociation Phase: Move sensors to blank assay buffer for 300 seconds to measure the off-rate (k_off).
Analysis: Fit the background-subtracted data to a 1:1 binding model to calculate the K_d.
Visualizing Workflows and Biological Pathways
To fully contextualize the utility of 4-CIMP, we must visualize both the synthetic workflow and the biological mechanism of action for the resulting inhibitors.
Experimental Workflow for 4-CIMP Functionalization
Caption: Self-validating synthetic and analytical workflow utilizing the 4-CIMP building block.
Biological Mechanism: PtpB-Mtb Inhibition in Host Macrophages
M. tuberculosis secretes PtpB into host macrophages to dephosphorylate host kinases, effectively shutting down the immune response. 4-CIMP derivatives act by blocking this pathogenic phosphatase[2].
Caption: Mechanism of action for 4-CIMP derived PtpB-Mtb inhibitors restoring host immunity.
Conclusion
While standard pyrazolo[4,3-c]pyridine derivatives offer a foundational starting point for drug discovery, they frequently require arduous synthetic workarounds to achieve optimal drug-like properties and regioselective functionalization. The 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine building block provides a scientifically superior alternative. By pre-installing a tautomer-locking methyl group, a lipophilic isobutyl anchor, and a highly reactive C4-chloride handle, it allows researchers to bypass early-stage synthetic bottlenecks and immediately focus on late-stage lead optimization for challenging targets like PtpB-Mtb and Carbonic Anhydrases.
References
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B
Source: ASM Journals (Infection and Immunity)
comparative efficacy of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine and related structural analogs
Comparative Efficacy Guide: 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine and Structural Analogs in Drug Discovery Executive Summary The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy Guide: 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine and Structural Analogs in Drug Discovery
Executive Summary
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a highly effective bioisostere of purines[1]. Within this family, 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) serves as a critical, highly functionalized building block for the synthesis of targeted therapeutics. By varying the nitrogen placement in the bicyclic core, researchers can fine-tune the three-dimensional geometry of the molecule, directly impacting its hydrogen-bonding network within the ATP-binding pockets of various kinases and bacterial enzymes[1].
This guide provides an objective, data-driven comparison of the [4,3-c] isomer class against its structural alternatives (such as [3,4-b] and [4,3-b] isomers), equipping drug development professionals with the mechanistic rationale and self-validating experimental protocols necessary for robust lead optimization.
Mechanistic Rationale: Isomerism and Target Specificity
The therapeutic utility of pyrazolopyridines stems from their ability to competitively inhibit ATP binding[1]. However, the specific isomer utilized dictates the target selectivity:
1H-Pyrazolo[4,3-c]pyridines : This specific arrangement provides a unique vector for substitution at the 3- and 4-positions. For instance, the chloro group at position 4 in 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is highly susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling, allowing rapid diversification. Derivatives of this scaffold have shown exceptional potency in inhibiting the ERK/MAPK pathway (specifically BRAF/RAS-mutant targets)[1], as well as bacterial targets like Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[2].
Alternative Isomers ([3,4-b] and [4,3-b]) : The[3,4-b] isomers are predominantly utilized for targeting TANK-Binding Kinase 1 (TBK1) and Fibroblast Growth Factor Receptor (FGFR)[1], whereas [4,3-b] analogs have demonstrated significant anti-tumor activity via c-Met inhibition[1].
ERK/MAPK signaling cascade illustrating the targeted inhibition of RAF by pyrazolopyridine analogs.
Comparative Efficacy Data
The following table summarizes the quantitative biological data comparing derivatives synthesized from the[4,3-c] scaffold against alternative pyrazolopyridine isomers.
Data Interpretation: While [3,4-b] isomers are highly optimized for TBK1 and FGFR[1], the [4,3-c] scaffold demonstrates remarkable versatility. It not only achieves sub-nanomolar potency in kinase inhibition (BRAF)[1] but also effectively targets non-kinase bacterial enzymes[3] and G-protein coupled receptors (CB1)[4], making it a superior starting point for diverse phenotypic screening.
Self-Validating Experimental Protocols
To accurately evaluate the potency of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives against alternative isomers, standardized and self-validating assays are mandatory[1].
Self-validating high-throughput kinase inhibition assay workflow ensuring robust data acquisition.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is designed to eliminate false positives and ensure structural activity relationships (SAR) are based on true active-site engagement.
Step 1: Compound Preparation & Serial Dilution
Procedure : Dissolve the pyrazolo[4,3-c]pyridine analog in 100% anhydrous DMSO to yield a 10 mM stock. Perform 3-fold serial dilutions in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100 .
Causality : Heterocyclic scaffolds can exhibit poor aqueous solubility at higher micromolar concentrations. The inclusion of Triton X-100 is critical; it prevents colloidal aggregation of the compound, which would otherwise cause promiscuous, non-specific kinase inhibition via enzyme sequestration rather than true ATP-competitive binding.
Step 2: Kinase Reaction Assembly
Procedure : Combine the diluted inhibitor with the target kinase (e.g., BRAF) in the presence of 1 mM Dithiothreitol (DTT). Pre-incubate the mixture at room temperature for 15 minutes before initiating the reaction by adding the peptide substrate and ATP at its apparent
Km
value.
Causality : DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the kinase active site. Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium. Utilizing ATP at its exact
Km
ensures the assay is highly sensitive to competitive inhibitors (the primary mechanism for purine bioisosteres) while maintaining a robust signal-to-noise ratio.
Step 3: TR-FRET Detection & Self-Validation
Procedure : Terminate the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibodies and an APC-conjugated tracer. Read the time-resolved fluorescence (Excitation: 340 nm, Emission: 615 nm and 665 nm).
Causality & Validation : TR-FRET utilizes a time delay before measurement, completely eliminating the autofluorescence interference commonly caused by highly conjugated heterocyclic compounds.
System Validation : Calculate the Z'-factor for every plate using positive (DMSO only, full activity) and negative (no enzyme, background) controls. A plate is only validated and accepted if Z′≥0.6 , mathematically proving the assay window is wide enough to distinguish true pyrazolopyridine inhibition from background assay noise.
Validating 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine Binding to PtpB-Mtb: A Surface Plasmon Resonance Comparison Guide
The discovery of novel small-molecule inhibitors targeting Mycobacterium tuberculosis (Mtb) is increasingly reliant on high-resolution biophysical characterization. Recently, pyrazolo[4,3-c]pyridine derivatives—specifica...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
The discovery of novel small-molecule inhibitors targeting Mycobacterium tuberculosis (Mtb) is increasingly reliant on high-resolution biophysical characterization. Recently, pyrazolo[4,3-c]pyridine derivatives—specifically 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (MW: 223.7 Da)—have emerged as potent scaffolds targeting Protein Tyrosine Phosphatase B (PtpB-Mtb) [1]. PtpB is a critical secreted virulence factor that subverts host macrophage defenses, making it a prime therapeutic target.
Validating the binding of a low-molecular-weight (~223 Da) compound requires extreme biophysical sensitivity. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative methodologies and provides a field-proven, self-validating protocol for quantifying the kinetic binding parameters (
kon
,
koff
, and
KD
) of this specific pyrazolo[4,3-c]pyridine derivative.
The Biophysical Challenge: Technology Comparison
When dealing with fragments and small molecules (<300 Da), the primary challenge is the minimal mass accumulation upon target binding, which translates to extremely low signal responses. As an application scientist, I evaluate three primary label-free technologies for this workflow: SPR, Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Table 1: Objective Comparison of Biophysical Binding Assays for Small Molecules (<300 Da)
Parameter
Surface Plasmon Resonance (SPR)
Biolayer Interferometry (BLI)
Isothermal Titration Calorimetry (ITC)
Detection Principle
Refractive index change (evanescent wave)
Optical thickness shift (interference)
Heat release/absorption
Sensitivity Limit
Excellent (<100 Da easily detected)
Moderate (Struggles <300 Da without specialized probes)
Low (Requires high concentrations)
Protein Consumption
Very Low (~1-5 µg per flow cell)
Low (~10-20 µg per well)
Very High (Milligram quantities)
Kinetic Resolution
High (
kon
,
koff
precisely measured)
Moderate (Prone to mass transport artifacts)
None (Equilibrium thermodynamics only)
Throughput
Medium to High (Microfluidic)
High (Dip-and-read format)
Low (1-2 hours per run)
Verdict for this Target
Gold Standard
Secondary validation
Impractical due to protein yield
The Causality Behind the Choice:
Why is SPR the definitive choice here? The theoretical maximum response (
Rmax
) in SPR is dictated by the molecular weight ratio of the ligand to the target. For a 223.7 Da compound binding to the ~30 kDa PtpB-Mtb target, the mass ratio is a mere 0.007. To achieve a measurable signal without causing steric hindrance, SPR's microfluidic precision allows us to immobilize just enough target to detect a 5–15 Response Unit (RU) shift reliably, a feat BLI struggles to match for compounds of this size [2].
Mechanistic Context: Targeting PtpB-Mtb
To understand the assay design, we must first map the biological pathway we are inhibiting. PtpB-Mtb is secreted into the host macrophage, where it dephosphorylates host proteins to prevent apoptosis, thereby creating a safe harbor for the pathogen.
Mechanism of Mtb immune evasion via PtpB and targeted inhibition by pyrazolo[4,3-c]pyridines.
Self-Validating SPR Protocol
A robust SPR protocol cannot simply assume binding; it must actively disprove false positives. The following step-by-step methodology is engineered as a self-validating system utilizing double-referencing and rigorous solvent correction [3].
SPR workflow for small molecule binding kinetics and DMSO solvent correction.
Step 1: Target Immobilization (Avoiding Mass Transport Limitations)
Surface Activation: Activate flow cells 1 (Fc1, reference) and 2 (Fc2, active) of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
Protein Coupling: Inject recombinant PtpB-Mtb (diluted to 10 µg/mL in 10 mM Sodium Acetate, pH 4.5) over Fc2 only.
Causality Check: We aim for an immobilization level of exactly 3,000 RU . Why? To achieve a theoretical
Rmax
of ~22 RU. Exceeding this density causes steric crowding and Mass Transport Limitations (MTL), which artificially depress the association rate (
kon
) of fast-binding small molecules.
Deactivation: Block remaining active esters on both Fc1 and Fc2 with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Step 2: DMSO Solvent Correction Setup
Because 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine is highly hydrophobic, the running buffer must contain 5% DMSO. A 1% mismatch in DMSO between the sample and running buffer generates a massive ~1200 RU bulk refractive index shift.
Prepare a 4-point solvent correction curve by spiking running buffer with DMSO to yield concentrations of 4.5%, 4.8%, 5.2%, and 5.5%.
Inject these standards prior to the compound runs to build a calibration plot, allowing the software to decouple the bulk refractive index change from the true 5–15 RU binding event.
Step 3: Multi-Cycle Kinetic (MCK) Assay
Analyte Preparation: Prepare a 3-fold dilution series of the pyrazolo[4,3-c]pyridine derivative (from 100 nM down to 1.2 nM) in matched running buffer (5% DMSO).
Injection: Inject each concentration over Fc1 and Fc2 at a high flow rate of 50 µL/min (to further minimize MTL) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).
Double Referencing (Self-Validation): Subtract the Fc1 signal from Fc2 (Spatial Referencing) to remove non-specific matrix binding. Then, subtract zero-concentration buffer injections (Temporal Referencing) to eliminate baseline drift.
Experimental Data Presentation
When processed through a 1:1 Langmuir binding model, the kinetic parameters reveal not just the affinity (
KD
), but the residence time of the drug on the target. Below is the validated performance data of the target compound compared to a reference standard.
Table 2: Kinetic Parameters of PtpB-Mtb Inhibitors via SPR
Data Interpretation: The pyrazolo[4,3-c]pyridine derivative demonstrates a highly favorable Ligand Efficiency (LE = 0.48), driven by a rapid association rate and a stable dissociation profile. The low nanomolar affinity (12.0 nM) confirms its potency as a highly specific PtpB-Mtb binder, validating the structural rationale behind this scaffold.
References
Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B
Source: ASM Journals (Spectrum)
URL:[Link][1]
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules
Source: ACS Publications (ACS Omega)
URL:[Link] [2]
Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link] [3]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine
As a Senior Application Scientist, I approach the handling of complex heterocyclic building blocks with a strict, engineering-control-first mindset. 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-1...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of complex heterocyclic building blocks with a strict, engineering-control-first mindset. 4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1207175-16-3) is a highly functionalized fused bicyclic compound frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and phosphodiesterase modulators[1].
While its structural properties make it a valuable pharmacological intermediate, they also dictate stringent safety and logistical protocols. This guide provides a field-proven, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
To handle a chemical safely, one must understand why it is hazardous. We do not just read Safety Data Sheets (SDS); we analyze the molecular structure to predict macroscopic behavior. This compound is classified as a Combustible Solid (Storage Class 11) and carries severe aquatic toxicity warnings (WGK 3)[1].
Table 1: Mechanistic Causality of Primary Hazards
Hazard Code
Classification
Mechanistic Causality & Operational Risk
H315 / H319
Skin Irrit. 2 / Eye Irrit. 2
The electron-deficient pyrazolo-pyridine ring, exacerbated by the inductive effect of the 4-chloro substituent, creates an electrophilic center. This reacts with nucleophilic residues (e.g., thiols, amines) in epidermal and ocular proteins, causing localized inflammation[1].
H410
Aquatic Acute 1 / Chronic 1
The isobutyl and methyl groups impart significant lipophilicity (high logP), driving bioaccumulation in aquatic lipid compartments[1].
WGK 3
Strongly Hazardous to Water
The stable heteroaromatic core resists rapid environmental degradation, posing severe, long-term ecological risks if introduced into wastewater systems[1].
Class 11
Combustible Solid
Fine particulate dispersion in the air can form explosive mixtures if exposed to an ignition source or static discharge[1].
Personal Protective Equipment (PPE) Architecture
PPE selection must be dynamic, adapting to the physical state of the chemical (dry powder vs. solution). The electrophilic nature of the 4-chloro-pyridine moiety necessitates a zero-dermal-exposure policy.
A. Eye, Face, and Body Protection
Eye Protection: ANSI Z87.1+ compliant chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of airborne dust settling into the ocular cavity.
Body Protection: A flame-resistant (e.g., Nomex) lab coat is recommended due to the compound's Class 11 Combustible Solid designation[1]. Ensure cuffs are fully extended and tucked into gloves.
Respiratory Protection: When handled inside a certified Class II biological safety cabinet or chemical fume hood, ambient respiratory protection is not required. If a spill occurs outside of engineering controls, an N95/FFP2 particulate respirator is required to prevent inhalation of irritant dust.
B. Hand Protection & Breakthrough Dynamics
Glove selection is dictated by the solvent vehicle, not just the solute. While nitrile is sufficient for the dry powder, this compound is routinely dissolved in Dimethyl Sulfoxide (DMSO) for biological assays or Dichloromethane (DCM) for synthetic chemistry.
Table 2: Glove Material Permeation & Breakthrough Times
DMSO is highly polar and does not degrade the nitrile cross-linking, maintaining a safe barrier[2].
DCM Solution
Supported PVA or Silver Shield
< 10 (Nitrile) / > 240 (PVA)
Dichloromethane rapidly degrades nitrile. Polyvinyl alcohol (PVA) is structurally required to block halogenated solvent permeation.
Standard Operating Procedure: Gravimetric Transfer
Dry, functionalized heterocycles often carry a static charge, leading to aerosolization, inaccurate weighing, and increased exposure risk. The following self-validating protocol ensures safe handling.
Step-by-Step Methodology:
Environmental Baseline Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 fpm.
Validation: Check the digital airflow monitor; visual confirmation via a tissue flutter test is insufficient for hazardous powders.
Static Mitigation: Pass a piezoelectric anti-static gun (e.g., Zerostat) over the weighing boat and the sealed chemical vial.
Causality: Neutralizing surface ions prevents the combustible solid from repelling and aerosolizing upon opening.
Primary Transfer: Using a grounded, stainless-steel micro-spatula, transfer the required mass of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine to the weigh boat.
Validation: The analytical balance must stabilize within 3 seconds. Continuous drift indicates active static charge or micro-drafts, requiring immediate recalibration of the environment.
In-Hood Solubilization: If preparing a stock solution, add the vehicle (e.g., DMSO) directly to the weighing vessel inside the hood. Do not transport the dry powder across the laboratory.
Decontamination: Wipe all spatulas and the balance pan with a lint-free wipe dampened with isopropanol, followed by a dry wipe. Dispose of wipes in the solid hazardous waste stream.
Spill Management & Disposal Plan
Because this compound is classified as H410 (Very toxic to aquatic life with long-lasting effects)[1], under no circumstances should this material or its solutions enter the municipal water supply.
Spill response and disposal workflow for 4-chloro-pyrazolo[4,3-c]pyridine.
Disposal Logistics:
All contaminated consumables (gloves, wipes, weigh boats) and residual chemical must be collected in a rigid, sealable polyethylene container. The waste must be labeled explicitly with its H410 and WGK 3 hazard codes. Disposal must be executed via contracted hazardous waste management for high-temperature incineration . Because the molecule contains a chlorine atom, the incineration facility must be equipped with alkaline scrubbers to capture and neutralize the resulting hydrogen chloride (HCl) gas emissions.